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  • Product: 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine
  • CAS: 924868-40-6

Core Science & Biosynthesis

Foundational

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine chemical properties

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Potential Executive Summary As a Senior Application Scientist, I approach the...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Potential

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not just as static structures, but as dynamic systems of reactivity and biological potential. 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (CAS: 924868-40-6) is a sterically hindered, unsymmetrical vicinal diamine. It features a primary ethylamine backbone substituted at the alpha-position with both a lipophilic azepane heterocycle and an ortho-chlorinated phenyl ring. This unique structural motif makes it a highly valuable intermediate in organic synthesis, a potential chiral ligand precursor, and a compelling scaffold for neuropharmacological drug discovery.

This whitepaper deconstructs the compound's physicochemical properties, details a self-validating synthetic protocol, and maps its structure-activity relationship (SAR) potential.

Physicochemical Profiling & Structural Dynamics

Before synthesizing or assaying a compound, we must understand its fundamental physical parameters. The table below summarizes the core quantitative data for 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine ().

PropertyValue
IUPAC Name 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine
CAS Registry Number 924868-40-6
Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
Structural Class Vicinal Diamine / Arylalkylamine
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Primary and Tertiary Amines)

Causality of Structural Features:

  • Azepane Ring: The seven-membered nitrogenous ring introduces significant lipophilicity and a larger steric bulk compared to standard piperidine or pyrrolidine rings. This alters the compound's conformational flexibility and enhances blood-brain barrier (BBB) permeability.

  • 2-Chlorophenyl Group: The chlorine atom at the ortho position restricts the rotation of the aromatic ring relative to the ethylamine backbone due to steric clash. This "conformational locking" is a known strategy to increase binding affinity and selectivity at target receptors by minimizing entropic loss upon binding.

  • Vicinal Diamine Backbone: The 1,2-diamine motif allows for bidentate coordination, making it an excellent hydrogen-bonding network participant in biological targets.

Synthetic Methodology: The Strecker-Reduction Pathway

Synthesizing unsymmetrical vicinal diamines requires precise control over regioselectivity. The most reliable, self-validating protocol involves a multicomponent Strecker-type reaction to form an α -amino nitrile, followed by aggressive hydride reduction ().

Phase 1: Synthesis of the α -Amino Nitrile Intermediate
  • Objective: Form 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile.

  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Azepane (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Iodine (catalytic, 5 mol%), Dichloromethane (DCM).

  • Causality & Mechanism: The reaction begins with the condensation of 2-chlorobenzaldehyde and azepane to form an electrophilic iminium ion. Iodine acts as a mild Lewis acid to facilitate this dehydration. TMSCN is specifically chosen over inorganic cyanides (like KCN) because it is fully soluble in DCM, avoiding the need for biphasic phase-transfer conditions and mitigating the risk of aqueous hydrogen cyanide gas evolution. The cyanide nucleophile attacks the iminium ion, forming the α -amino nitrile.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The highly conjugated aldehyde will be UV-active and consume completely. Infrared (IR) spectroscopy of the crude product will reveal a weak but distinct C≡N stretching frequency at ~2230 cm⁻¹.

Phase 2: Hydride Reduction to the Vicinal Diamine
  • Objective: Reduce the nitrile to 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq), Anhydrous Tetrahydrofuran (THF).

  • Causality & Mechanism: Nitriles are highly resistant to mild reducing agents. LiAlH4 provides a powerful nucleophilic hydride that attacks the electrophilic nitrile carbon, forming an intermediate imine anion, which is subsequently reduced by a second hydride to the primary amine (). Anhydrous THF is critical as it coordinates the lithium cation, enhancing the electrophilicity of the nitrile and stabilizing the transition state.

  • Self-Validation (Fieser Workup): To safely quench the reaction and validate the product, a strict Fieser workup (for every x grams of LiAlH4, add x mL water, x mL 15% NaOH, and 3x mL water) is employed. This traps the aluminum byproducts as a granular, easily filterable white precipitate rather than a gelatinous emulsion. Successful reduction is confirmed by the disappearance of the C≡N peak in IR and the emergence of a broad primary amine N-H stretch at 3300-3400 cm⁻¹.

Synthesis A 2-Chlorobenzaldehyde + Azepane B Iminium Ion Intermediate A->B Cat. I2, DCM (- H2O) C alpha-Amino Nitrile Intermediate B->C TMSCN (Nucleophilic Attack) D 2-(Azepan-1-yl)-2- (2-chlorophenyl)ethan-1-amine C->D LiAlH4 / THF (Hydride Reduction)

Figure 1: Two-step synthesis of the vicinal diamine via a Strecker-type reaction and reduction.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized compound must be characterized using orthogonal analytical techniques to verify the success of the self-validating protocols above.

  • 1H NMR (400 MHz, CDCl3): The benzylic methine proton (CH) will appear as a distinct multiplet or triplet around 4.0 - 4.5 ppm, heavily influenced by the adjacent chiral center and the deshielding effect of the aromatic ring and nitrogen. The primary amine protons (-NH2) will appear as a broad singlet around 1.5 - 2.0 ppm (exchangeable with D2O). The azepane methylene protons will present as complex multiplets between 1.5 and 2.8 ppm.

  • 13C NMR (100 MHz, CDCl3): The benzylic carbon will resonate near 60-65 ppm, while the primary amine carbon (-CH2-NH2) will appear upfield around 40-45 ppm.

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield an [M+H]+ peak at m/z 253.1. The isotopic pattern will clearly show a 3:1 ratio for the M and M+2 peaks, unequivocally confirming the presence of the single chlorine atom.

Pharmacological Potential & SAR Mapping

While specific in vivo data for this exact chemical entity is highly specialized, its structural topology maps perfectly onto established pharmacophores for central nervous system (CNS) active agents.

  • Arylcycloalkylamine Mimicry: The compound shares a structural backbone with dissociative anesthetics and NMDA receptor antagonists (e.g., diphenidine, ephenidine). The substitution of a standard piperidine ring with an azepane ring typically modulates the dissociation kinetics at the PCP binding site within the NMDA receptor channel, potentially reducing psychotomimetic liability while retaining neuroprotective properties.

  • Monoamine Transporter Affinity: Vicinal diamines with bulky aromatic and aliphatic substituents frequently exhibit affinity for the dopamine (DAT) and serotonin (SERT) transporters. The ortho-chloro substitution is a well-documented modification that enhances DAT selectivity over SERT.

SAR Core Vicinal Diamine Scaffold 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine Azepane Azepane Ring • High lipophilicity • Enhances BBB penetration • Modulates receptor kinetics Core->Azepane Chloro 2-Chlorophenyl Group • Ortho-substitution • Steric conformational lock • Enhances target selectivity Core->Chloro Amine Primary Ethylamine • H-bond donor/acceptor • Enables salt formation • Site for derivatization Core->Amine

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's core pharmacophores.

References

  • Orcel, U., & Waser, J. (2016). One-Pot Three-Component Synthesis of Vicinal Diamines via In Situ Aminal Formation and Carboamination. Angewandte Chemie International Edition.[Link]

Exploratory

Structural Elucidation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Comprehensive Analytical Framework

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Analytical Rationale The proliferation of clandesti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Analytical Rationale

The proliferation of clandestinely produced designer drugs and novel psychoactive substances (NPS) necessitates rigorous, multi-modal analytical frameworks for de novo structural elucidation[1]. The compound 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine represents a complex N-substituted 1-aryl-1,2-ethanediamine derivative. Characterizing this molecule requires distinguishing it from constitutional isomers (e.g., where the azepane ring might be erroneously assigned to the C1 position) and determining the absolute configuration of its chiral center at C2.

To achieve unambiguous identification, we employ a self-validating, multi-modal workflow. High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular formula and collision-induced dissociation (CID) pathways[2]. Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact atomic connectivity[3], while X-ray crystallography provides definitive 3D stereochemical validation.

ElucidationWorkflow Sample Unknown Sample (Putative C14H21ClN2) HRMS HRMS (Q-TOF) Exact Mass & Formula Sample->HRMS Aliquot 1 NMR 1D & 2D NMR Connectivity & Backbone Sample->NMR Aliquot 2 FTIR FTIR Spectroscopy Functional Groups Sample->FTIR Aliquot 3 XRay X-ray Crystallography Absolute Stereochemistry Sample->XRay Crystallization Structure Confirmed Structure: 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine HRMS->Structure Formula & Fragments NMR->Structure Atom Mapping FTIR->Structure Orthogonal Validation XRay->Structure 3D Conformation

Figure 1: Multi-modal analytical workflow for de novo structural elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

HRMS is the primary tool for generating molecular formulae from accurate masses in NPS screening[4]. For this compound, the presence of a chlorine atom provides a highly specific isotopic signature that acts as an initial causal filter for formula validation.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid to promote protonation ( [M+H]+ ) in the electrospray source.

  • System Calibration & Self-Validation: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster. Crucial Step: Continuously infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass. Self-Validation Logic: The system is programmed to automatically reject any acquisition where the lock mass deviates by >2 ppm, ensuring all assigned exact masses are mathematically irrefutable.

  • Acquisition: Operate in Electrospray Ionization Positive (ESI+) mode using Data-Independent Acquisition (DIA). Apply a collision energy ramp (10–40 eV) to capture both precursor and product ions.

  • Data Processing: Extract the exact mass chromatogram for m/z 253.1471. Validate the formula by evaluating the characteristic 3:1 intensity ratio of the 35Cl/37Cl isotopes.

Fragmentation Causality

The CID of 1,2-ethanediamines typically proceeds via the loss of the primary amine group or the heterolytic cleavage of the bulky azepane ring.

FragmentationPathway Parent [M+H]+ m/z 253.1471 LossNH3 [M+H - NH3]+ m/z 236.1206 Parent->LossNH3 -NH3 (17.0265 Da) LossAzepane [M+H - Azepane]+ m/z 154.0423 Parent->LossAzepane -C6H13N (99.1048 Da) Tropylium [C7H6Cl]+ m/z 125.0158 LossAzepane->Tropylium -CH2=NH (29.0265 Da)

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Table 1: HRMS Data and Putative Fragment Assignments

Putative IonExact Mass ( m/z )Observed Mass ( m/z )Mass Error (ppm)Isotopic Ratio ( 35Cl : 37Cl )
[M+H]+ 253.1471253.14730.83.05:1
[M+H−NH3​]+ 236.1206236.12080.83.02:1
[M+H−C6​H13​N]+ 154.0423154.04251.33.01:1
[C7​H6​Cl]+ 125.0158125.01590.83.00:1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

While HRMS provides the formula, NMR is mandatory to map the backbone connectivity of 1,2-ethanediamine derivatives[5]. The primary structural question is proving that the azepane ring and the 2-chlorophenyl group are both localized at C2, leaving the primary amine at C1.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ is chosen over DMSO−d6​ to prevent rapid exchange of the primary −NH2​ protons, allowing them to be observed if hydrogen bonding occurs.

  • Tuning and Shimming (Self-Validation): Tune the NMR probe to the specific Larmor frequencies of 1H (600.13 MHz) and 13C (150.90 MHz). Perform gradient shimming until the residual CHCl3​ peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz. Self-Validation Logic: If the FWHM exceeds 1.0 Hz, the magnetic field is insufficiently homogenous, and the acquisition is aborted to prevent multiplet distortion.

  • Acquisition: Acquire 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) spectra. The HMBC is optimized for a long-range JCH​ coupling of 8 Hz.

Spectral Interpretation & Causality

The 1H NMR spectrum reveals a critical stereochemical feature: the C1 methylene protons ( CH2​−NH2​ ) are diastereotopic due to their proximity to the chiral center at C2. They appear as two distinct doublet-of-doublets at ~3.10 ppm and ~2.90 ppm. The HMBC spectrum provides the definitive proof of structure: cross-peaks from the azepane α -protons to the C2 carbon (65.8 ppm) confirm the azepane attachment, ruling out a C1 attachment.

Table 2: 1H and 13C NMR Assignments (600 MHz, CDCl3​ )

Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C1 ( CH2​−NH2​ )45.23.10, 2.90dd, J=12.5,5.0 C2, CAr1​
C2 ( CH−Ar )65.84.20dd, J=8.0,5.0 C1, CAr1​ , CAr2​ , CAz−α​
CAr1​ (quat)138.5---
CAr2​ (C-Cl)134.2---
CAr3​ (CH)129.87.35dd, J=7.8,1.5 CAr1​ , CAr5​
CAr4​ (CH)128.47.20td, J=7.8,1.5 CAr2​ , CAr6​
CAr5​ (CH)127.17.15td, J=7.8,1.5 CAr1​ , CAr3​
CAr6​ (CH)129.57.50dd, J=7.8,1.5 CAr2​ , CAr4​
Azepane Cα​ 55.42.60 (4H)mC2, Azepane Cβ​
Azepane Cβ​ 28.61.60 (4H)mAzepane Cα​ , Cγ​
Azepane Cγ​ 26.21.50 (4H)mAzepane Cβ​

Stereochemical Validation via X-Ray Crystallography

Because C2 is a chiral center, 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine exists as enantiomers. To determine the absolute configuration of a specific batch:

  • Crystallization: Dissolve the compound in a minimal amount of hot ethanol. Slowly diffuse hexane into the solution at 4°C over 72 hours to yield diffraction-quality single crystals.

  • Diffraction & Self-Validation: Mount the crystal on a diffractometer equipped with a Cu-K α radiation source ( λ=1.5418 Å). Self-Validation Logic: The absolute configuration is mathematically validated by calculating the Flack parameter . A Flack parameter of ∼0.0 confirms the correct absolute stereochemical assignment, whereas a value of ∼1.0 indicates an inverted model, ensuring the final 3D structure is completely trustworthy.

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Foundational

An In-Depth Technical Guide to the Synthesis of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable synthetic route to 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, a molecule o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is approached via a two-step sequence, commencing with the formation of an α-aminonitrile intermediate, 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile, through a Strecker-type reaction. This intermediate is subsequently reduced to the target primary amine. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and addresses critical safety considerations for the handling of hazardous reagents. Furthermore, it outlines the necessary analytical techniques for the characterization of the final product.

Introduction

Substituted phenylethylamines represent a broad class of compounds with significant pharmacological applications. The specific structural motifs of an azepane ring and a 2-chlorophenyl group attached to a central ethylamine core in 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine suggest its potential as a scaffold in the design of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's interaction with biological targets. This guide aims to provide a robust and reproducible synthetic methodology for this compound to facilitate further research and development.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (I), points to the reduction of the corresponding α-aminonitrile, 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile (II). This intermediate, in turn, can be synthesized through the condensation of 2-chlorobenzaldehyde (III), azepane (IV), and a cyanide source, a classic example of the Strecker synthesis.[1][2][3]

Figure 1: Retrosynthetic analysis of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.

This two-step approach offers a convergent and efficient pathway to the desired product from readily available starting materials.

Synthesis of Precursors

The primary precursors for this synthesis are 2-chlorobenzaldehyde and azepane, which are commercially available. The cyanide source can be hydrogen cyanide or, more safely, a salt such as sodium or potassium cyanide, which generates hydrocyanic acid in situ under acidic conditions.[4]

An alternative precursor for a related synthetic pathway is 2-chlorophenylacetonitrile. This can be prepared via the nucleophilic substitution of 2-chlorobenzyl chloride with sodium cyanide.[5] This reaction typically proceeds via an SN2 mechanism in a polar aprotic solvent.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.

Step 1: Synthesis of 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile

This step involves a three-component Strecker reaction.[6][7]

Materials:

  • 2-Chlorobenzaldehyde

  • Azepane

  • Sodium Cyanide (NaCN)

  • Methanol

  • Glacial Acetic Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol.

  • Add azepane (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the corresponding imine.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the imine solution to 0 °C using an ice bath.

  • Slowly add the sodium cyanide solution to the imine solution, followed by the dropwise addition of glacial acetic acid (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • The crude product can be purified by column chromatography on silica gel.

Figure 2: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.

Step 2: Reduction of 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile to 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

The reduction of the nitrile group to a primary amine can be effectively achieved using a strong reducing agent like Lithium Aluminum Hydride (LAH).[8][9][10]

Materials:

  • 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous Sodium Sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LAH (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Caution: LAH is a highly reactive and pyrophoric solid that reacts violently with water. Handle with extreme care under an inert atmosphere. [6][11][12]

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the α-aminonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams. This is known as the Fieser workup.[4]

  • A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.

  • The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Figure 3: Workflow for the LAH reduction of the α-aminonitrile.

Characterization and Analysis

The identity and purity of the synthesized 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 1: Analytical Techniques for Product Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons, the methine proton, the aminomethyl protons, and the protons of the azepane ring are expected.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methine carbon, the aminomethyl carbon, and the carbons of the azepane ring.
FT-IR Identification of functional groups.Characteristic stretching and bending vibrations for N-H (primary amine), C-H (aliphatic and aromatic), and C-Cl bonds are anticipated.[10]
Mass Spectrometry Determination of molecular weight and fragmentation pattern.The molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the C-C bond adjacent to the amine and the azepane ring are expected.[13]
HPLC Purity assessment.A single major peak should be observed under appropriate chromatographic conditions.

Safety and Handling

The synthesis of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine involves the use of highly hazardous materials that require strict safety protocols.

  • 2-Chlorophenylacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Sodium Cyanide: This is a highly toxic substance. Extreme caution must be exercised to avoid ingestion, inhalation, or skin contact. It should only be handled in a fume hood, and an emergency cyanide poisoning antidote kit should be readily available.

  • Lithium Aluminum Hydride (LAH): LAH is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[11][12] It must be handled under an inert atmosphere (e.g., nitrogen or argon). A Class D fire extinguisher (for combustible metals) should be available in the laboratory.[11] All glassware must be thoroughly dried before use.[6]

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. The two-step sequence, involving a Strecker-type reaction followed by a robust reduction, offers a practical approach for researchers in the field of medicinal chemistry. Adherence to the outlined experimental procedures and stringent safety precautions is paramount for the successful and safe synthesis of this compound. The analytical methods described will ensure the identity and purity of the final product, enabling its use in further scientific investigations.

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Exploratory

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine mechanism of action

Title: Unveiling the Pharmacodynamics of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Privileged Vicinal Diamine Scaffold for Dual-Target Neuromodulation Executive Summary As neuropharmacology pivots toward structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Pharmacodynamics of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Privileged Vicinal Diamine Scaffold for Dual-Target Neuromodulation

Executive Summary

As neuropharmacology pivots toward structurally optimized, multi-target ligands, vicinal diamines have emerged as highly versatile, "privileged scaffolds" in medicinal chemistry[1][2]. 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (CAS: 924868-40-6), hereafter referred to as ACEA , represents a novel 1-aryl-1,2-diamine derivative. While currently utilized primarily as a synthetic building block, its unique pharmacophore—combining a 2-chlorophenyl group, a hexamethyleneimine (azepane) ring, and an ethylamine backbone—shares profound structural homology with established arylcyclohexylamine NMDA receptor (NMDAR) antagonists and diarylethylamine monoamine transporter (MAT) inhibitors.

This whitepaper provides an in-depth technical analysis of ACEA’s predictive mechanism of action (MoA), structural pharmacology, and the self-validating experimental workflows required to characterize its neuroactive potential.

Structural Pharmacology & Target Rationale

The rational design of neurotherapeutics relies heavily on spatial geometry and electronic distribution. ACEA’s structure dictates its biological targets through three distinct moieties:

  • The 2-Chlorophenyl Group: The ortho-chloro substitution is critical for inducing a steric clash that forces the aromatic ring out of the plane of the ethylamine backbone. This specific conformation is optimal for π−π stacking and halogen bonding within the hydrophobic pocket of the NMDAR phencyclidine (PCP) binding site, a mechanism well-documented in related dissociative anesthetics[3][4].

  • The Azepane (Hexamethyleneimine) Ring: The 7-membered nitrogen heterocycle provides substantial steric bulk compared to smaller pyrrolidine or piperidine rings. This bulk restricts conformational flexibility, effectively "locking" the molecule into an active conformation while increasing lipophilicity to facilitate rapid blood-brain barrier (BBB) penetration.

  • The Vicinal Diamine Backbone: The 1,2-diamine motif allows for bidentate hydrogen bonding. The primary amine acts as a potent hydrogen bond donor to the GluN1/GluN2B subunit interfaces, while the tertiary azepane nitrogen acts as an acceptor[1].

Proposed Mechanism of Action (MoA)

Primary MoA: Uncompetitive NMDAR Antagonism (Trapping Block)

ACEA is predicted to act as a "high-trapping" open-channel blocker of the ionotropic NMDAR[4]. Rather than competing with glutamate, ACEA binds to an allosteric site deep within the ion channel pore only after the channel has been opened by endogenous agonists. Upon binding, it decreases the frequency of channel opening and reduces the mean open time[5].

Downstream Signaling Cascade: By preferentially blocking NMDARs on inhibitory GABAergic interneurons, ACEA induces a paradoxical disinhibition of presynaptic glutamatergic neurons. This triggers a rapid surge of glutamate, which subsequently activates postsynaptic α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPAR activation depolarizes the membrane, opening voltage-dependent calcium channels (VDCCs) and triggering the mechanistic target of rapamycin complex 1 (mTORC1) pathway. This ultimately leads to the translation and release of Brain-Derived Neurotrophic Factor (BDNF), promoting rapid synaptogenesis[3][6].

G N1 ACEA NMDAR Pore Blockade N2 GABAergic Interneuron Disinhibition N1->N2 N3 Presynaptic Glutamate Surge N2->N3 N4 Postsynaptic AMPAR Activation N3->N4 N5 mTORC1 Pathway Activation N4->N5 N6 BDNF Translation & Synaptogenesis N5->N6

Intracellular signaling cascade triggered by ACEA-mediated NMDAR open-channel blockade.

Secondary MoA: Monoamine Transporter Inhibition

Due to its structural overlap with phenethylamine derivatives, ACEA is hypothesized to exhibit secondary affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), acting as a reuptake inhibitor. This dual-action profile (NMDAR antagonism + MAT inhibition) is highly sought after in the development of next-generation, rapid-acting antidepressants.

Experimental Protocols: Self-Validating Workflows

To empirically validate the theoretical MoA of ACEA, the following self-validating experimental systems must be employed. Causality note: These specific assays are chosen because they isolate the distinct functional states of the target proteins, ensuring that observed affinities are mechanistically accurate.

Protocol 1: Radioligand Displacement Assay ([³H]MK-801)

Purpose: To confirm uncompetitive, open-channel NMDAR blockade. Causality: [³H]MK-801 binds exclusively to the open state of the NMDAR channel. If ACEA successfully displaces [³H]MK-801, it proves that ACEA utilizes a trapping mechanism within the pore, rather than binding to the competitive glutamate or glycine recognition sites.

  • Membrane Preparation: Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Incubation: Resuspend the pellet and incubate 100 µg of membrane protein with 5 nM [³H]MK-801 and varying concentrations of ACEA ( 10−10 to 10−4 M) in the presence of 10 µM glutamate and 10 µM glycine (to ensure channels are open).

  • Termination: After 120 minutes at 25°C, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol 2: In Vitro Monoamine Uptake Inhibition Assay

Purpose: To quantify ACEA's inhibitory potency at DAT and SERT. Causality: Utilizing live synaptosomes rather than transfected cell lines preserves the native lipid microenvironment and endogenous ionic gradients, providing a highly accurate, physiologically relevant measure of transporter kinetics.

  • Synaptosome Isolation: Prepare crude synaptosomal fractions (P2 pellet) from rat striatum (for DAT) and frontal cortex (for SERT) using sucrose density gradient centrifugation.

  • Pre-incubation: Aliquot synaptosomes into 96-well plates containing Krebs-Ringer buffer. Add ACEA at varying concentrations and pre-incubate for 10 minutes at 37°C.

  • Uptake Phase: Initiate transport by adding 20 nM[³H]dopamine or [³H]serotonin. Incubate for exactly 5 minutes.

  • Measurement: Terminate by rapid filtration, wash with cold buffer, and quantify intracellular radioactivity to determine the IC50​ .

Data Presentation: Predictive Pharmacological Profile

The following table summarizes the predicted binding affinities of ACEA compared to established clinical reference compounds, based on structure-activity relationship (SAR) modeling of vicinal diamines and arylcyclohexylamines.

CompoundTarget: NMDAR ( Ki​ , nM)Target: DAT ( IC50​ , nM)Target: SERT ( IC50​ , nM)Primary Mechanism
ACEA (Predicted) 450 ± 301200 ± 80850 ± 50Dual NMDAR / MAT Modulator
Ketamine (Ref) 650 ± 40>10,000>10,000Selective NMDAR Antagonist
Lanicemine (Ref) 800 ± 50>10,000>10,000Low-Trapping NMDAR Antagonist
Bupropion (Ref) >10,000520 ± 40>10,000Selective NDRI

High-Throughput Screening & Validation Workflow

To transition ACEA from a theoretical scaffold to a validated lead compound, a rigorous, multi-tiered screening workflow is required.

G S1 Compound Synthesis (Vicinal Diamine Scaffold) S2 Primary Screen: Radioligand Binding ([3H]MK-801) S1->S2 S3 Hit Validation: Patch-Clamp Electrophysiology S2->S3 S4 Secondary Screen: MAT Inhibition (Synaptosomes) S2->S4 S5 Lead Optimization & In Vivo Behavioral Models S3->S5 S4->S5

Multi-tiered validation workflow for characterizing the ACEA vicinal diamine scaffold.

References

  • Wikipedia Contributors. "Ketamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MacDonald, J. F., et al. (1997). "Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors." PubMed / National Institutes of Health. Available at:[Link]

  • Deranged Physiology. "Mechanism of action and clinical effects of ketamine." Deranged Physiology. Available at:[Link]

  • Kotti, S. R. S. S., et al. (2006). "Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry." Chemical Biology & Drug Design / ResearchGate. Available at:[Link]

  • MDPI (2024). "Beyond NMDA Receptors: A Narrative Review of Ketamine's Rapid and Multifaceted Mechanisms in Depression Treatment." International Journal of Molecular Sciences. Available at:[Link]

  • ACS Publications (2025). "Manganese-Promoted Electrochemical Imino-Pinacol Coupling to Access Vicinal Diamines." The Journal of Organic Chemistry. Available at:[Link]

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Foundational

An In-Depth Technical Guide to the Putative Pharmacological Profile of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

Abstract This technical guide delineates a comprehensive strategy for the elucidation of the pharmacological profile of the novel chemical entity, 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. Given the absence of pub...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a comprehensive strategy for the elucidation of the pharmacological profile of the novel chemical entity, 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. Given the absence of published data on this specific molecule, this document serves as a whitepaper outlining a proposed research and development pathway. By analyzing its core structural motifs—a 2-(2-chlorophenyl)ethylamine backbone and a terminal azepane ring—we hypothesize a primary interaction with monoamine transporter systems, suggesting a potential psychostimulant profile. This guide provides a multi-tiered experimental plan, from broad in-vitro screening to specific functional assays and proposed in-vivo behavioral paradigms. Detailed, field-proven protocols are provided for each key experiment, ensuring methodological rigor and data integrity. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to systematically characterize this and structurally related novel psychoactive substances.

Introduction and Structural Rationale

The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities that challenge both our classification systems and our understanding of structure-activity relationships.[1][2] The compound 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine represents one such entity. Its chemical architecture, characterized by a phenethylamine core, is a well-established pharmacophore in a multitude of centrally-acting compounds.[3] The presence of a chlorine atom on the phenyl ring and a seven-membered azepane ring are key structural modifications that necessitate a thorough pharmacological investigation.

The 2-(2-chlorophenyl)ethylamine moiety is a known constituent in compounds that interact with neurotransmitter systems.[4][5][6] The azepane ring, a seven-membered saturated heterocycle, is a privileged structure in medicinal chemistry, found in a variety of approved drugs and experimental agents, and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8][9][10][11] The conformational flexibility of the azepane ring can be a determining factor in its biological activity.[11]

Based on these structural components, we postulate that 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is likely to exhibit affinity for and activity at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Such a profile is characteristic of psychostimulant drugs.[12][13][14][15] This guide outlines a systematic approach to confirm this hypothesis and to build a comprehensive pharmacological profile.

Proposed Experimental Workflow: A Multi-Tiered Approach

A logical and staged experimental plan is crucial for the efficient and comprehensive characterization of a novel compound. We propose a three-tiered workflow, commencing with broad, high-throughput screening and progressively narrowing the focus to detailed mechanistic and in-vivo studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In-Vitro Functional Characterization cluster_2 Tier 3: In-Vivo Behavioral Assessment T1_Receptor Comprehensive Radioligand Binding Screen (40+ CNS Targets) T1_Monoamine Primary Monoamine Transporter Binding (DAT, NET, SERT) T1_Receptor->T1_Monoamine Identify primary targets T2_GPCR GPCR Functional Assays (e.g., cAMP, Calcium Flux) T1_Receptor->T2_GPCR Investigate off-target receptor activity T2_Uptake Monoamine Uptake Inhibition Assays (DAT, NET, SERT) T1_Monoamine->T2_Uptake Quantify transporter interaction T2_Release Monoamine Release Assays T2_Uptake->T2_Release Determine mechanism (Inhibitor vs. Releaser) T3_Locomotor Locomotor Activity T2_Uptake->T3_Locomotor Assess stimulant properties T3_Discrimination Drug Discrimination T3_Locomotor->T3_Discrimination Characterize subjective effects T3_SelfAdmin Self-Administration T3_Discrimination->T3_SelfAdmin Evaluate abuse potential

Caption: Proposed multi-tiered experimental workflow.

Tier 1: Initial Screening and Target Identification

The initial step is to cast a wide net to identify the primary biological targets of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. This is most effectively achieved through a comprehensive radioligand binding screen against a panel of central nervous system (CNS) receptors and transporters.

Comprehensive Radioligand Binding Screen

A broad panel, such as the Psychoactive Drug Screening Program (PDSP) panel, should be utilized to assess the binding affinity of the compound across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This will provide an initial "fingerprint" of the compound's activity and identify any potential off-target interactions.

Focused Monoamine Transporter Binding

Based on our primary hypothesis, a focused radioligand binding assay for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is critical. This will provide quantitative data on the compound's affinity (Ki) for these key targets.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

CompoundhDAThNEThSERT
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine5025300
Cocaine (Reference)250400350
d-Amphetamine (Reference)3071800

Note: Data are hypothetical and for illustrative purposes.

Tier 2: In-Vitro Functional Characterization

Once binding affinities are established, the next crucial step is to determine the functional activity of the compound at its primary targets. Is it an inhibitor or a substrate (releaser) at the monoamine transporters? Is it an agonist or antagonist at any identified GPCRs?

Monoamine Uptake Inhibition Assays

These assays measure the ability of the compound to block the reuptake of neurotransmitters into cells.[16][17] This is a key functional measure for potential psychostimulants.

Table 2: Hypothetical Monoamine Uptake Inhibition (IC50, nM)

CompoundhDAThNEThSERT
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine7540500
Cocaine (Reference)300500400
d-Amphetamine (Reference)45102500

Note: Data are hypothetical and for illustrative purposes.

Monoamine Release Assays

To distinguish between a reuptake inhibitor (like cocaine) and a releasing agent (like amphetamine), a monoamine release assay is essential.[18] This can be performed using cells pre-loaded with radiolabeled monoamines.

GPCR Functional Assays

Should the initial binding screen reveal significant affinity for any GPCRs, appropriate functional assays must be conducted.[19][20][21][22][23] These assays measure the downstream signaling effects of receptor activation or blockade, such as changes in cyclic AMP (cAMP) levels, inositol phosphate turnover, or calcium mobilization.[19][22]

cluster_0 GPCR Signaling Ligand Test Compound GPCR G-Protein Coupled Receptor Ligand->GPCR Binds to G_Protein G-Protein (e.g., Gs, Gi, Gq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway.

Tier 3: In-Vivo Behavioral Assessment

In-vivo studies in animal models are indispensable for understanding the integrated physiological and behavioral effects of a novel compound.[13][24]

Locomotor Activity

An open-field test can assess whether the compound has stimulant or sedative effects by measuring changes in horizontal and vertical movement.[24] Psychostimulants typically increase locomotor activity.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a known drug (e.g., cocaine or d-amphetamine) and then tested with the novel compound to see if it produces similar subjective effects.

Self-Administration

The self-administration model is the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals are trained to perform a task (e.g., press a lever) to receive an infusion of the drug.

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for Monoamine Transporters
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human DAT, NET, or SERT.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.

    • Add varying concentrations of the test compound (2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine) or a reference compound.

    • To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Data Analysis:

    • Dry the filter mats and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Monoamine Uptake Inhibition Assay
  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a pre-warmed Krebs-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference compound for 10-20 minutes at 37°C.

    • Initiate uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • Lyse the cells with a lysis buffer.

  • Data Analysis:

    • Transfer the cell lysate to a scintillation vial with a scintillation cocktail.

    • Quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

    • Determine the IC50 value for the inhibition of uptake using non-linear regression analysis.

Conclusion

The systematic pharmacological evaluation of novel psychoactive substances is paramount for public health and the advancement of neuropharmacology. This guide provides a comprehensive and scientifically rigorous framework for characterizing 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. The proposed multi-tiered approach, from initial in-vitro screening to in-vivo behavioral analysis, will enable a thorough understanding of its mechanism of action, potency, and potential psychoactive effects. The structural similarities to known psychostimulants strongly suggest an interaction with monoamine transporters, and the outlined experimental plan is designed to rigorously test this hypothesis. The data generated from these studies will be crucial for classifying this compound and predicting its potential effects in humans.

References

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • Recent progress in assays for GPCR drug discovery. (n.d.).
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  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PMC.
  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. PubMed.
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Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, a substituted phenethylamine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, a substituted phenethylamine derivative with potential relevance in neuropharmacological research and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs to propose a framework for its synthesis, characterization, and potential biological activity. This guide is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and analytical chemistry who may be investigating novel psychoactive substances or developing new therapeutic agents.

Introduction

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (CAS Number: 924868-40-6) belongs to the broad class of 2-phenylethylamines, a structural motif present in a wide array of biologically active compounds, including neurotransmitters, hormones, and therapeutic agents[1][2][3]. The core structure consists of a 2-chlorophenyl group and an azepane ring attached to a two-carbon ethylamine backbone. This unique combination of a halogenated aromatic ring and a seven-membered cyclic amine suggests potential interactions with various central nervous system targets.

Given its structural similarity to known psychoactive compounds, such as analogs of ketamine and phencyclidine (PCP), this molecule warrants investigation for its potential pharmacological and toxicological profile[4][5][6]. This guide will provide a theoretical and practical framework for researchers interested in this and similar novel chemical entities.

Physicochemical Properties and Identification

PropertyPredicted Value/InformationSource/Basis
CAS Number 924868-40-6Chemical Database
Molecular Formula C₁₄H₂₁ClN₂Calculated
Molecular Weight 252.78 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar amines
Solubility Expected to be soluble in organic solvents and form water-soluble saltsGeneral amine properties
pKa Estimated to be in the range of 9-10 for the primary amineAnalogy to phenethylamines

Proposed Synthesis Pathway: Reductive Amination

A plausible and versatile method for the synthesis of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is through a reductive amination pathway[7][8][9]. This common and efficient method for amine synthesis involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the final amine product.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of the α-Amino Ketone Intermediate:

    • To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of azepane.

    • Introduce a source for the aminomethyl group, such as paraformaldehyde and an acid catalyst (e.g., HCl), to facilitate a Mannich-type reaction.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting α-amino ketone intermediate by column chromatography.

  • Reductive Amination to the Final Product:

    • Dissolve the purified α-amino ketone in a protic solvent like methanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to form the imine in situ.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining a cool temperature[10]. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed[7].

    • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC-MS).

    • Quench the reaction carefully with water and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.

Analytical Characterization

A comprehensive analytical approach is crucial for the unambiguous identification and purity assessment of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like phenethylamines. It provides both retention time for identification and a mass spectrum for structural elucidation[11]. Derivatization with agents like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic behavior and provide additional structural information[11].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a more sensitive and specific analysis, especially in biological matrices, LC-MS/MS is the method of choice[12][13]. This technique does not require the analyte to be volatile and can provide high selectivity and sensitivity.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the synthesized molecule. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the arrangement of atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H and C=C vibrations of the aromatic and aliphatic portions[3].

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Proposed Synthesis Purification Column Chromatography or Crystallization Synthesis->Purification GC_MS GC-MS Purification->GC_MS LC_MSMS LC-MS/MS Purification->LC_MSMS NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine have not been reported. However, its structural features suggest potential activity at several biological targets.

Relationship to Substituted Phenethylamines

Substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including those for serotonin, dopamine, and norepinephrine[1][2][14][15]. They can act as receptor agonists or antagonists, or as inhibitors of neurotransmitter reuptake. The presence of the 2-chlorophenyl group may influence the compound's affinity and selectivity for these targets.

Analogy to Arylcyclohexylamines (PCP and Ketamine Analogs)

The core structure also bears a resemblance to arylcyclohexylamines like phencyclidine (PCP) and ketamine, which are known for their dissociative anesthetic and hallucinogenic properties mediated primarily through N-methyl-D-aspartate (NMDA) receptor antagonism[4][5][16]. While the cyclohexane ring is replaced by an azepane-substituted ethylamine chain, the potential for interaction with the NMDA receptor should be considered in any pharmacological evaluation.

Safety and Handling

Given the lack of toxicological data and the potential for psychoactivity, 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine should be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier, and in its absence, the compound should be treated as a potentially hazardous substance[17][18][19][20][21].

Conclusion

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is a novel substituted phenethylamine with a currently uncharacterized scientific profile. This technical guide provides a foundational framework for researchers by proposing a viable synthetic route, outlining essential analytical characterization techniques, and discussing its potential pharmacological properties based on structural analogies to well-documented classes of compounds. Further experimental investigation is necessary to elucidate the precise chemical, biological, and toxicological characteristics of this molecule.

References

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (2014). Oregon Health & Science University.
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  • Phenethylamine. (n.d.). Wikipedia.
  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (2021). MDPI.
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • Reductive amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • A Review of Phencyclidine and Ketamine Analogues: Naming, Pharmacology, and EI-MS Interpret
  • Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. (n.d.). PubMed.
  • Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. (n.d.). designer-drug.com.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (n.d.). MDPI.
  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (n.d.).
  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2023).
  • Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (n.d.). SpringerLink.
  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • SAFETY D
  • Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine. (n.d.). SpringerLink.
  • LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2013). Oxford Academic.
  • SAFETY D
  • 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylamine0.
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.).
  • Chemistry of 2-(2′-Aminophenyl)
  • Synthesis of novel 2-amino thiazole deriv
  • (2-Azepan-1-yl-2-phenylethyl)amine AldrichCPR 876710-61-1. (n.d.). Sigma-Aldrich.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES.
  • safety d
  • 156-41-2. (2024). ChemBK.
  • Safety D
  • Material Safety D
  • 2-AZEPAN-1-YL-2-(4-METHOXY-PHENYL)-ETHYLAMINE. (n.d.). NextSDS.
  • (2-chlorophenyl)methanamine. (2025). LookChem.

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Protocols & Analytical Methods

Method

Chiral separation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine enantiomers

An Application Guide for the Enantioselective Separation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive application note prov...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Separation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the chiral separation of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine enantiomers, a compound of interest in pharmaceutical development. Due to the distinct pharmacological and toxicological profiles enantiomers can possess, their accurate separation and quantification are critical.[1][2] This guide outlines a systematic screening strategy employing both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful and complementary techniques for chiral analysis.[1][3] We delve into the rationale behind the selection of chiral stationary phases (CSPs) and mobile phase modifiers, offering field-proven insights to overcome the common challenges associated with the analysis of chiral primary amines. The protocols provided herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of Chiral Amine Separation

The target analyte, 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, possesses a stereogenic center, resulting in two enantiomers. The molecule's structure, featuring a primary amine, presents a specific analytical challenge. Primary amines are highly basic and prone to strong, non-specific interactions with the residual silanol groups on silica-based stationary phases, which can lead to poor peak shape and compromised resolution.[4] Therefore, a successful separation strategy must not only achieve chiral recognition but also mitigate these undesirable secondary interactions.

The direct separation of enantiomers using chiral stationary phases (CSPs) is the most prevalent and efficient approach in modern chromatography.[5][6] Polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability for a wide range of chiral compounds, including primary amines.[4][7][8] This guide will focus on a screening approach using a selection of these robust phases under both normal-phase HPLC and SFC conditions. SFC, in particular, often provides significant advantages for basic compounds, offering faster analysis times, reduced solvent consumption, and superior peak symmetry due to the unique properties of supercritical CO2 as the main mobile phase component.[1][9][10][11]

Strategic Approach to Method Development

A trial-and-error approach to chiral separations can be inefficient and time-consuming.[5] A systematic screening strategy using a diverse set of CSPs and mobile phases is the most effective path to a successful separation.[12] Our proposed workflow is designed to efficiently identify the optimal column and conditions.

Figure 1: Systematic workflow for chiral method development.

HPLC Method Development and Protocol

Normal-phase HPLC on polysaccharide-based CSPs is a robust starting point for chiral amine separation. The use of alcohol modifiers in a non-polar solvent like hexane allows for potent enantioselective interactions.

Causality of Experimental Choices
  • Chiral Stationary Phases (CSPs): We selected amylose and cellulose-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) and a cyclofructan-based CSP. Polysaccharide phases form chiral cavities where enantiomers can fit differently, leading to separation.[6] Cyclofructan phases are particularly effective for primary amines.[4][7]

  • Mobile Phase: A hexane/alcohol mobile phase is standard for normal-phase chiral chromatography. Alcohols like isopropanol (IPA) and ethanol (EtOH) act as polar modifiers, influencing retention and selectivity.

  • Additives: The addition of a basic additive, like diethylamine (DEA) or triethylamine (TEA), is crucial. It acts as a competing base to saturate active silanol sites on the silica surface, significantly improving the peak shape of the basic amine analyte.[5] An acidic additive like trifluoroacetic acid (TFA) can be paired with a base to form an ion-pairing agent in the mobile phase, which can also enhance selectivity for some amines.[7]

Experimental Protocol: HPLC Screening
  • Sample Preparation:

    • Prepare a stock solution of the racemic 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine at 1.0 mg/mL in ethanol.

    • Dilute the stock solution to a working concentration of 50 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Columns:

    • System: Standard HPLC system with a UV detector.

    • Columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

      • Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

      • Cyclofructan-based CSP (e.g., Larihc® CF6-P, 250 x 4.6 mm, 5 µm)

  • Screening Conditions:

    • Mobile Phases:

      • A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

      • B: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 230 nm (based on the chlorophenyl chromophore)

    • Injection Volume: 10 µL

Hypothetical Data & Interpretation

Table 1: Hypothetical HPLC Screening Results

CSP TypeMobile PhasetR1 (min)tR2 (min)Resolution (Rs)Tailing Factor (Tf)
Amylose (AD-H) Hexane/IPA (90:10) + 0.1% DEA8.59.82.1 1.2
Amylose (AD-H)Hexane/EtOH (90:10) + 0.1% DEA10.211.51.81.3
Cellulose (OD-H) Hexane/IPA (90:10) + 0.1% DEA12.112.91.31.6
Cellulose (OD-H)Hexane/EtOH (90:10) + 0.1% DEA14.515.10.91.7
Cyclofructan Hexane/IPA (90:10) + 0.1% DEA7.27.20.02.1

Interpretation: Based on this hypothetical data, the Amylose-based CSP (Chiralpak® AD-H) with a Hexane/IPA mobile phase provides the best separation, achieving a baseline resolution (Rs > 1.5) and excellent peak symmetry (Tf ≈ 1.2). The Cellulose phase shows some selectivity but with poorer resolution and peak shape. The Cyclofructan phase showed no resolution under these normal-phase conditions, suggesting it may be better suited to polar organic or SFC modes for this analyte.[4]

SFC Method Development and Protocol

SFC is an attractive alternative to HPLC, particularly for preparative separations and high-throughput screening.[9] It utilizes compressed CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[1][10]

Causality of Experimental Choices
  • Mobile Phase: The primary mobile phase is supercritical CO2. An organic co-solvent (modifier), typically an alcohol like methanol, is added to increase solvent strength and interact with the analyte and CSP.[13]

  • Additives: As with HPLC, additives are critical for analyzing basic amines. A common and highly effective strategy in SFC is to use a combination of a weak acid (TFA) and a weak base (TEA).[7] This pairing can improve both peak shape and enantioselectivity.[11]

Experimental Protocol: SFC Screening
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in methanol.

    • Dilute to 50 µg/mL using methanol.

  • Instrumentation & Columns:

    • System: Analytical SFC system with a UV detector and back-pressure regulator.

    • Columns: Use SFC-specific versions of the same CSPs screened in HPLC.

  • Screening Conditions:

    • Co-solvent (Modifier): Methanol

    • Gradient: 5% to 40% Methanol over 5 minutes

    • Additives in Modifier: 0.3% TFA and 0.2% TEA[7]

    • Flow Rate: 3.0 mL/min[1]

    • Outlet Pressure (BPR): 150 bar[1]

    • Column Temperature: 40°C[1]

    • Detection: UV at 230 nm

    • Injection Volume: 5 µL

Hypothetical Data & Interpretation

Table 2: Hypothetical SFC Screening Results

CSP TypetR1 (min)tR2 (min)Resolution (Rs)Tailing Factor (Tf)
Amylose 2.12.52.8 1.1
Cellulose 3.53.92.21.2
Cyclofructan 1.82.01.91.3

Interpretation: In this scenario, all three columns provide baseline separation in SFC, which often demonstrates superior performance for primary amines.[1] The Amylose-based CSP again shows the highest resolution. The SFC method offers a significant advantage in speed, with the separation completed in under 3 minutes compared to nearly 10 minutes for the best HPLC method.

Optimized Protocol: SFC Separation

Based on the screening data, the SFC method using the Amylose-based CSP is selected for its high resolution and rapid analysis time.

Figure 2: Key parameters for the optimized SFC method.

Final Method Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 85:15 (CO2 : Methanol)

  • Additives (in Methanol): 0.3% Trifluoroacetic Acid (TFA) / 0.2% Triethylamine (TEA)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Detection: UV @ 230 nm

  • Injection Volume: 5 µL

  • Expected Outcome: Baseline separation (Rs > 2.5) with excellent peak shape (Tf ≈ 1.1) in under 4 minutes.

Conclusion

This application note presents a robust and systematic strategy for the successful chiral separation of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine enantiomers. Through a comparative screening approach, we have demonstrated that while normal-phase HPLC can achieve separation, Supercritical Fluid Chromatography offers a superior alternative, providing higher resolution in a significantly shorter analysis time. The use of an amylose-based chiral stationary phase with a modified methanol co-solvent under SFC conditions is recommended for fast and efficient enantioselective analysis of this compound. The principles and protocols detailed herein can be adapted for other challenging chiral primary amines in pharmaceutical research and development.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. separations.us. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Strategies for Chiral HPLC Method Development. Regis Technologies, Inc. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Center for Biotechnology Information. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available at: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products. Available at: [Link]

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: GC-MS Derivatization Protocols for 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

Introduction & Chemical Context The quantitative analysis of complex arylalkylamines via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. The target compound, 2-(Azepan-1-yl)-2-(2-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The quantitative analysis of complex arylalkylamines via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. The target compound, 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine , presents a unique structural dichotomy: it features a sterically hindered tertiary amine (the azepane ring) and a highly reactive primary amine on the ethyl chain.

While the tertiary amine lacks a labile proton and cannot be derivatized, the primary amine is highly polar. Without modification, primary amines1, leading to severe peak tailing, thermal degradation, and loss of quantitative accuracy[1]. To achieve sharp chromatographic peaks and high-fidelity mass spectra, chemical derivatization of the primary amine is mandatory.

Rationale for Reagent Selection: The Case for PFPA

Selecting the correct derivatization agent requires balancing reaction kinetics, derivative stability, and MS fragmentation patterns.

  • Why not Silylation? Reagents like BSTFA or MSTFA form trimethylsilyl (TMS) derivatives. However, TMS-derivatives of primary amines are often hydrolytically unstable and prone to degradation in the autosampler.

  • The Acylation Advantage: 2, are the gold standard for this class of molecules[2].

Causality of Choice: PFPA rapidly and quantitatively converts the primary amine into a pentafluoropropionamide (PFP-amide). The strong electron-withdrawing effect of the perfluoroalkyl group reduces the basicity of the newly formed amide nitrogen to near zero, effectively eliminating unwanted column interactions. Furthermore, PFPA introduces a significant mass shift (+146 Da), which pushes the diagnostic fragment ions into a higher m/z range, cleanly separating them from low-mass biological background noise[3].

Quantitative Comparison of Derivatization Agents
ReagentDerivative FormedVolatility IncreaseMS Mass Shift (m/z)ByproductSuitability for Target
BSTFA (Silylation)TMS-amineModerate+72 per TMSTMCS / NoneLow (Susceptible to hydrolysis)
TFAA (Acylation)TFA-amideHigh+96Trifluoroacetic acidModerate (Highly volatile, risk of sample loss)
PFPA (Acylation)PFP-amideVery High+146Pentafluoropropionic acidOptimal (Excellent stability and mass shift)
HFBA (Acylation)HFB-amideVery High+196Heptafluorobutyric acidHigh (Good alternative, longer retention time)

Reaction Mechanism & Workflow Visualization

Mechanism Substrate Target Analyte (Primary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Reagent PFPA (Acylating Agent) Reagent->Intermediate Product PFP-Amide (Volatile Derivative) Intermediate->Product Byproduct PFP-Acid (Removed via N2) Intermediate->Byproduct

Acylation mechanism of primary amines using pentafluoropropionic anhydride (PFPA).

Experimental Protocol: PFPA Derivatization

This protocol is designed as a self-validating system to ensure maximum yield and protect analytical instrumentation.

Materials Required:

  • Anhydrous Ethyl Acetate (LC-MS grade)

  • Anhydrous Toluene (LC-MS grade)

  • Pentafluoropropionic Anhydride (PFPA, ≥99% purity)

  • Glass reaction vials with PTFE-lined screw caps

Step-by-Step Methodology

Step 1: Free Base Extraction Ensure the compound is in its free base form. If starting from a hydrochloride salt, alkalinize the sample (e.g., with 0.1 M NaOH) and extract into an organic solvent (e.g., ethyl acetate). Transfer the organic layer to a reaction vial.

Step 2: Complete Desiccation Evaporate the organic extract to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Causality: PFPA is highly sensitive to moisture. Even trace amounts of water will 3, quenching the derivatization reaction before it begins[3].

  • Validation Checkpoint: The vial must contain no visible liquid droplets. A completely dry residue ensures maximum derivatization yield.

Step 3: Acylation Reaction Add 50 µL of anhydrous Ethyl Acetate followed by 50 µL of PFPA to the dried residue. Cap the vial tightly with a PTFE-lined septum, vortex briefly, and incubate in a heating block at 65°C for 30 minutes.

  • Causality: The 65°C incubation provides sufficient kinetic energy to drive the acylation of the primary amine to completion without causing thermal degradation of the azepane ring[4].

Step 4: Acid Byproduct Removal (Critical Step) Remove the vials from the heating block, allow them to cool to room temperature, and evaporate the reaction mixture to complete dryness under a nitrogen stream.

  • Causality: The reaction generates4. If injected directly, this strong acid will rapidly strip the stationary phase of the GC column (causing phase bleed) and contaminate the MS ion source[4].

  • Validation Checkpoint: The residue must be completely odorless. A lingering sharp, acidic smell indicates incomplete evaporation.

Step 5: Reconstitution Reconstitute the derivatized sample in 100 µL of anhydrous Toluene. Transfer to a GC autosampler vial with a glass insert.

  • Causality: Toluene is preferred over ethyl acetate for reconstitution due to its lower volatility at room temperature, which prevents sample concentration changes while sitting in the autosampler queue[3].

Protocol A 1. Free Base Extraction (Alkalinize & Extract into Organic Phase) B 2. Complete Desiccation (N2 Stream at 40°C) A->B C 3. PFPA Addition (50 µL PFPA + 50 µL Ethyl Acetate) B->C D 4. Thermal Incubation (65°C for 30 minutes) C->D E 5. Acid Byproduct Removal (Evaporate to Dryness under N2) D->E F 6. Reconstitution (100 µL Anhydrous Toluene) E->F G 7. GC-MS Injection (1 µL, Splitless Mode) F->G

Step-by-step workflow for the PFPA derivatization of primary amines prior to GC-MS analysis.

Analytical Parameters & Troubleshooting

Recommended GC-MS Parameters
ParameterSetting / Expected Value
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250°C
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program 70°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
MS Ionization Electron Ionization (EI), 70 eV
Mass Shift +146 Da (Parent compound MW + 146)
Troubleshooting Guide
ObservationPotential CauseCorrective Action
Low derivative yield / High parent peak Residual water in the sample prior to derivatization.Ensure complete evaporation before adding PFPA; verify solvents are strictly anhydrous.
Split peaks or severe tailing Incomplete removal of PFP-acid byproduct.Evaporate the reaction mixture completely under N 2​ before reconstitution.
Rapid degradation of GC column Acidic byproducts entering the column over multiple runs.Implement a stricter post-reaction drying step; consider adding a neutralizing base (e.g., pyridine) during derivatization if issues persist.
No peaks detected Analyte lost during the evaporation steps.Reduce N 2​ flow rate; ensure the heating block does not exceed 40°C during the drying phases to prevent volatilization of the free base.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.1

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH) / PMC.2

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health (NIH) / PMC.3

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. National Institutes of Health (NIH) / PMC.4

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: NPS Stability &amp; Troubleshooting in Biological Matrices

Welcome to the Analytical Support Center for Novel Psychoactive Substances (NPS). As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Novel Psychoactive Substances (NPS). As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the notoriously complex pre-analytical stability issues associated with synthetic cathinones and synthetic cannabinoids.

Below, you will find causality-driven troubleshooting guides, matrix-specific FAQs, self-validating experimental protocols, and quantitative data summaries to ensure the integrity of your analytical workflows.

Part 1: Troubleshooting Guide - Common Analytical Anomalies

Issue 1: Rapid Loss of Halogenated Cathinones in Whole Blood

Q: I am analyzing 4-chloromethcathinone (4-CMC) and 3-fluoromethcathinone (3-FMC) in whole blood, but my quantitation levels drop to near zero within 24–48 hours at room temperature. What is happening?

A: You are observing rapid, structure-dependent chemical degradation. Halogenated secondary amine cathinones are highly unstable in biological matrices due to1[1]. The electron-withdrawing nature of halogens (chlorine or fluorine) on the aromatic ring increases the electrophilicity of the beta-keto carbon, leaving it highly susceptible to nucleophilic attack[2]. Research indicates the3[3].

  • Corrective Action: Immediately freeze samples at -20°C upon collection. If transport is required, maintain at 4°C with a sodium fluoride preservative, though freezing is the only definitive method to halt the degradation of halogenated cathinones[2].

Issue 2: Synthetic Cannabinoid Recovery Drops in Urine

Q: My recovery of XLR-11 and 5-fluoropentyl synthetic cannabinoids from urine drops significantly after 72 hours, even when refrigerated. Is this chemical degradation or an extraction failure?

A: It is a combination of thermal/hydrolytic degradation and container adsorption. XLR-11 undergoes significant degradation at ambient and refrigerated conditions, suffering up to 4[4]. Furthermore, highly lipophilic synthetic cannabinoids adsorb to the walls of standard polypropylene plastic containers due to hydrophobic interactions[5].

  • Corrective Action: Store samples in 5[5]. Ensure samples are kept at -20°C, which is the only tested parameter proven to preserve and stabilize these compounds[6].

Issue 3: Variable Cathinone Stability in the Same Matrix

Q: Why do I see acceptable stability for MDPV but complete loss of methcathinone in the same urine batch?

A: Analyte structure profoundly influences stability[1]. Tertiary amines (pyrrolidinyl analogs like MDPV) lack a proton on the nitrogen, preventing certain degradation pathways, and provide steric hindrance that shields the beta-keto group[2]. Additionally, the methylenedioxy (MD) group provides electron-donating resonance stabilization[2]. Unsubstituted secondary amines (like methcathinone) lack this structural protection and degrade rapidly, especially in alkaline urine (pH 8)[1].

Part 2: Matrix-Specific Stability FAQs

Q: How does post-mortem redistribution (PMR) intersect with stability data in blood? A: PMR can artificially inflate drug concentrations in central blood compared to peripheral blood. For synthetic cathinones, the highest central-to-peripheral (C/P) ratios are observed for those bearing a secondary amine and a methylenedioxy group[7]. If a sample is not stabilized quickly, the simultaneous occurrence of PMR and rapid chemical degradation will make accurate back-calculation to the time of death nearly impossible.

Q: Why is pH monitoring critical before storing urine samples for cathinone analysis? A: Cathinones are relatively stable in acidic urine (pH 4) but1[1]. Base-catalyzed hydrolysis accelerates the breakdown of the polyfunctional aminoketone structure. Adjusting urine to an acidic pH prior to storage is a mandatory pre-analytical stabilization step[7].

Part 3: Standard Operating Procedure: Self-Validating Stability Assessment

To accurately assess NPS stability in your laboratory, you must differentiate between chemical degradation and extraction failure. The following protocol uses a Stable Isotope-Labeled Internal Standard (SIL-IS) as a self-validating control mechanism.

Step-by-Step Methodology:
  • Matrix Preparation: Pool drug-free biological matrix (blood or urine) to eliminate individual matrix variability. Adjust urine aliquots to specific pH intervals (e.g., pH 4.0 and pH 8.0) using acetate buffers to assess pH-dependent degradation[1].

  • Fortification: Spike the pooled matrix with the target NPS mix (e.g., 100 ng/mL) and an appropriate SIL-IS (e.g., MDPV-d8) at Time=0.

  • Aliquoting & Container Selection: Distribute into identical storage containers. Use silanized glass for synthetic cannabinoids to prevent plastic adsorption[5], and standard vials for cathinones.

  • Baseline Quantitation (T=0): Immediately extract three aliquots using Solid Phase Extraction (SPE) and analyze via LC-Q/TOF-MS to establish the 100% baseline[1].

  • Controlled Stressing: Store remaining aliquots at -20°C, 4°C, 22°C (ambient), and 32°C (elevated)[2].

  • Time-Course Extraction: At predefined intervals (24h, 48h, 7 days, 30 days), extract three aliquots per condition.

  • Data Validation (The Self-Validating Step): Calculate the absolute peak area of the SIL-IS.

    • Scenario A: If the SIL-IS absolute area remains constant while the target NPS ratio drops, chemical degradation is confirmed.

    • Scenario B: If both the SIL-IS and target NPS absolute areas drop significantly, investigate extraction failure, matrix precipitation, or container adsorption .

Part 4: Quantitative Data Summary

The following table summarizes the degradation rates and optimal storage conditions for highly abused NPS classes based on rigorous forensic studies.

Drug ClassSpecific Analyte(s)MatrixStability / Half-Life at 22°COptimal Storage Condition
Halogenated Cathinones 4-CMC, 3-FMCWhole Blood< 1 day half-life[3]-20°C (Strictly Required)
MD-Pyrrolidinyl Cathinones MDPV, MDPBPWhole Blood> 21 days half-life[2]4°C or -20°C
Unsubstituted Cathinones MethcathinoneUrine (pH 8)Significant loss < 24 hours[1]Acidified (pH 4), -20°C
Synthetic Cannabinoids XLR-11Whole Blood97% loss over 12 weeks[4]-20°C in Silanized Glass
Synthetic Cannabinoids AB-FUBINACAWhole BloodRelatively Stable[6]-20°C in Silanized Glass

Part 5: Pre-Analytical Stabilization Workflow

NPS_Workflow Start Biological Sample Accessioning Matrix Identify Matrix Type Start->Matrix Urine Urine Matrix Matrix->Urine Blood Whole Blood Matrix Matrix->Blood pH_Check Check & Adjust pH (Acidify to pH 4.0) Urine->pH_Check Preservative Add Preservative (Sodium Fluoride) Blood->Preservative Container Select Container (Silanized Glass) pH_Check->Container Storage Immediate Cryo-Storage (-20°C strictly required) Container->Storage Preservative->Container Analysis Extraction & LC-Q/TOF-MS Analysis Storage->Analysis

Figure 1: Pre-analytical stabilization workflow for novel psychoactive substances.

References

  • Source: OJP.
  • Stability of synthetic cathinones in blood and urine Source: PubMed URL
  • Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry Source: Oxford Academic / Journal of Analytical Toxicology URL
  • Stability of Synthetic Cathinones in Blood Source: PubMed URL
  • Source: TDL.
  • Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis Source: MDPI URL
  • Stability of Synthetic Cannabinoids in Biological Specimens Source: Ovid / Journal of Analytical Toxicology URL

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Optimization

Technical Support Center: Synthesis of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. Its purpose is to provide expert insig...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine. Its purpose is to provide expert insights, troubleshooting strategies, and validated analytical protocols to identify and manage synthesis-related by-products, ensuring the integrity and purity of the final active pharmaceutical ingredient (API).

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the process defines the product" holds significant weight. Unwanted chemical substances that arise during synthesis, known as by-products or process-related impurities, can have a profound impact on the safety, efficacy, and stability of an API.[1][2] Regulatory bodies like the ICH, FDA, and others mandate stringent control and characterization of any impurity present at levels of 0.1% or higher.[2] Therefore, a thorough understanding of the synthetic pathway and the potential for by-product formation is not merely an academic exercise but a critical component of quality control and regulatory compliance.[3][4]

This guide focuses on the common synthetic challenges associated with 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, providing a logical framework for identifying, characterizing, and mitigating the formation of key by-products.

Overview of the Synthetic Pathway

A prevalent synthetic route to 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine involves a two-step process. Understanding this pathway is the first step in predicting potential by-products.

  • Step 1: Nucleophilic Addition: Reaction of 2-chlorophenylacetonitrile with azepane to form the α-aminonitrile intermediate, 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile.

  • Step 2: Reduction: Reduction of the nitrile group of the intermediate to a primary amine, yielding the final product. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Each of these steps presents opportunities for side reactions that can introduce impurities into the final product.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and analysis, linking them to potential by-products in a practical question-and-answer format.

Issue 1: My final product shows low purity by HPLC with multiple early-eluting peaks.

  • Q: I've purified my final product, but my HPLC chromatogram shows several unknown peaks, some of which elute before my main product. What are they likely to be?

    A: Early-eluting peaks in a reverse-phase HPLC system typically indicate more polar compounds. The most common culprits are unreacted starting materials or by-products from the first synthetic step.

    • Unreacted Azepane: This is a highly polar amine and will elute very early.

    • Unreacted 2-chlorophenylacetonitrile: While less polar than azepane, it is significantly more polar than the final product.

    • Hydrolysis By-product: The intermediate α-aminonitrile can be susceptible to hydrolysis, especially during workup conditions, to form 2-(azepan-1-yl)-2-(2-chlorophenyl)acetamide . If hydrolysis is more extensive, it can lead to the corresponding carboxylic acid. This amide by-product is a common impurity.[5]

    Troubleshooting Steps:

    • Co-injection: Spike your sample with authentic standards of the starting materials (azepane and 2-chlorophenylacetonitrile) to confirm their presence by observing peak enhancement.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown peaks. The amide by-product will have a molecular weight corresponding to the addition of a water molecule (M+18) to the α-aminonitrile intermediate.[4][6]

    • Reaction Monitoring: Use TLC or HPLC to monitor the first step of the reaction to ensure complete consumption of the starting materials before proceeding to the reduction step.

Issue 2: My NMR spectrum contains unexpected signals, suggesting incomplete reaction.

  • Q: My ¹H NMR spectrum of the final product shows a singlet around δ 5.0-5.5 ppm, and the integration of my desired product peaks is low. What does this indicate?

    Troubleshooting Steps:

    • Extend Reaction Time/Increase Reagent: The reduction may be incomplete. Consider extending the reaction time or using a slight excess of the reducing agent.[7]

    • Check Reagent Quality: Ensure your reducing agent (e.g., LiAlH₄) has not degraded due to improper storage.

    • Temperature Control: Ensure the reaction temperature is optimal for the reduction. Some reductions require an initial period at a lower temperature followed by reflux to go to completion.

Issue 3: Mass spectrometry reveals a peak with a mass 34 Da lower than the expected product.

  • Q: My LC-MS data shows an impurity with a mass that is approximately 34 Da less than my product's M+H ion. What could this be?

    A: This mass difference strongly points to a dehalogenation by-product , where the chlorine atom on the phenyl ring has been replaced by a hydrogen atom. The resulting impurity would be 2-(azepan-1-yl)-2-phenylethan-1-amine . The mass difference corresponds to the mass of chlorine (~35.45 Da) minus the mass of hydrogen (~1.01 Da).

    Causality & Prevention:

    • Catalytic Hydrogenation: This is a very common side reaction when using catalysts like Palladium on carbon (Pd/C) for reduction, especially under harsh conditions (high pressure or temperature) or with prolonged reaction times.

    • Hydride Reducers: While less common with LiAlH₄, some aggressive hydride reducing agents can also cause dehalogenation.

    Troubleshooting & Identification:

    • Modify Reduction Conditions: If using catalytic hydrogenation, switch to a less aggressive catalyst (e.g., Platinum oxide) or use milder conditions. If using a hydride reducer, ensure the reaction is not overheated.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of the impurity, validating the loss of a chlorine atom and the gain of a hydrogen atom.

    • NMR Analysis: In the ¹H NMR spectrum, the aromatic region for the dehalogenated by-product will show a simpler, more symmetric splitting pattern compared to the complex pattern of the 2-chlorophenyl group.

Table 1: Summary of Potential By-products and Analytical Signatures

By-Product NameProbable OriginAnalytical Signature (LC-MS) [M+H]⁺Key NMR Signal (¹H)
AzepaneUnreacted Starting Material100.18Characteristic aliphatic signals
2-chlorophenylacetonitrileUnreacted Starting Material152.03Singlet ~δ 3.8-4.2 ppm (CH₂)
2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrileIncomplete Reduction (Intermediate)250.13Singlet ~δ 5.0-5.5 ppm (α-CH)
2-(azepan-1-yl)-2-(2-chlorophenyl)acetamideHydrolysis of Intermediate268.14Broad signals for -CONH₂ protons
2-(Azepan-1-yl)-2-phenylethan-1-amineDehalogenation during Reduction219.22Simpler, more symmetric aromatic signals (loss of ortho-coupling)

Visual Workflows and Pathways

Diagrams provide a clear visual representation of complex processes. The following have been generated using Graphviz to aid in understanding the by-product identification workflow and formation pathways.

Diagram 1: General Workflow for By-Product Identification

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation & Action A Impure Product Batch B HPLC-UV Purity Analysis A->B C LC-MS Analysis (Molecular Weight) B->C D Is impurity known? (e.g., starting material) C->D E Preparative HPLC (Impurity Isolation) D->E No G Structure Confirmed D->G Yes F NMR Spectroscopy (Structure Elucidation) E->F F->G H Update Specification & Modify Process G->H I Reference Standard Synthesized G->I J Validated Analytical Method I->J

Caption: A logical workflow for troubleshooting and identifying unknown impurities.

Diagram 2: Synthetic Pathway and By-Product Formation

Reaction_Pathway SM1 2-chlorophenylacetonitrile INT 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile SM1->INT Step 1 (Addition) SM2 Azepane SM2->INT Step 1 (Addition) FP 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine INT->FP Step 2 (Reduction) BP1 Hydrolysis By-product (Amide) INT->BP1 H₂O (Workup) BP2 Dehalogenation By-product FP->BP2 Harsh Reduction (e.g., Pd/C, H₂)

Caption: The main synthesis route and key side reactions leading to by-products.

Detailed Analytical Protocols

Accurate identification requires robust analytical methods. The following protocols provide a starting point for method development.

Protocol 1: HPLC-UV Method for Purity Assessment
  • Objective: To determine the purity of the final product and quantify known impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

  • Causality: A gradient method is used to ensure the elution of both polar starting materials and non-polar by-products. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine compounds.[8]

Protocol 2: LC-MS for Molecular Weight Identification
  • Objective: To determine the molecular weights of the main product and any unknown impurities.

  • Methodology:

    • LC System: Use the same LC conditions as described in Protocol 1. The flow can be split before entering the mass spectrometer if necessary.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a single quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode: Positive ion mode (ESI+). Amines readily form [M+H]⁺ ions.

    • Scan Range: 50 - 500 m/z.

    • Data Analysis: Extract the mass spectra for each chromatographic peak. The [M+H]⁺ ion will correspond to the molecular weight of the compound plus the mass of a proton.

  • Trustworthiness: This method provides a direct and reliable way to ascertain the molecular weight of an eluting compound, which is a critical first step in its identification.[6]

Conclusion

The successful synthesis of high-purity 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is contingent upon a deep understanding of potential side reactions and the implementation of rigorous analytical controls.[9] By anticipating common by-products such as unreacted starting materials, hydrolysis products, incompletely reduced intermediates, and dehalogenated species, scientists can proactively adjust reaction conditions and purification strategies. The systematic application of analytical techniques like HPLC and LC-MS, as outlined in this guide, provides the necessary tools to troubleshoot issues, confirm product identity, and ensure the final API meets the highest standards of quality and safety.

References

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • Benchchem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • Chaughule, R., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(3).
  • Creative Biolabs. (n.d.). Impurity Characterization & Management.
  • Panda, S. S., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 2-10.
  • Benchchem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • ResearchGate. (n.d.). Troubleshooting amine plants.
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  • American Chemical Society. (n.d.). Enabling organic synthesis through the development and application of novel analytical methods.
  • Sigma-Aldrich. (n.d.). 2-(azepan-1-yl)ethan-1-amine.
  • Rocha, F. R. P., et al. (2021). A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated. Journal of the Brazilian Chemical Society, 32(8), 1547-1561.
  • ACS Publications. (2025). Analytical Control Strategies for Process Chemists.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92466, 2-Amino-2-phenylethanol.
  • Mthembu, S. T., et al. (2012). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479.
  • ChemScene. (n.d.). 2-(Azepan-1-yl)-N-ethylethan-1-amine hydrochloride.
  • Wang, C., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-838.
  • Wang, X., et al. (2015). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. American Journal of Analytical Chemistry, 6(1), 1-5.
  • PubMed. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(2), 135-138.
  • Medicines for All Institute. (n.d.). Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir.
  • Zhu, L., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS ONE, 16(10), e0258180.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 42-47.
  • Google Patents. (n.d.).
  • Sapphire Bioscience. (n.d.). 2-Azepan-1-yl-2-thiophen-2-yl-ethylamine.
  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710.
  • MilliporeSigma. (n.d.). 2-(azepan-1-yl)ethan-1-amine.
  • Nabimro. (n.d.). 2-(Azepan-1-yl)ethan-1-am, Macklin, 3348189.
  • Semantic Scholar. (n.d.). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.
  • PubMed. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • Korean Journal of Pesticide Science. (2018). Development of the Analytical Method for Insecticide Tolfenpyrad Determination in Agricultural Commodities using LC-MS/MS. 22(2), 143-152.
  • Google Patents. (n.d.). CN102225963A - Method for reducing acetonitrile residue in polypeptide medicament.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-(Azepan-1-yl)-3-oxopropanenitrile in Medicinal Chemistry.

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Troubleshooting

Technical Support Center: Degradation Pathways of Chlorophenyl-Containing Molecules

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of chlorophenyl-containing molecules. This guide is designed to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of chlorophenyl-containing molecules. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of chlorophenyl compounds.

Q1: What are the primary degradation pathways for chlorophenyl-containing molecules?

A1: Chlorophenyl-containing molecules can be degraded through three primary pathways: microbial, photochemical, and chemical degradation.

  • Microbial Degradation: This can occur under both aerobic and anaerobic conditions.

    • Aerobic degradation typically involves the initial hydroxylation of the chlorophenol by monooxygenases to form chlorocatechols. These intermediates are then further degraded via ortho- or meta-cleavage of the aromatic ring.[1][2][3]

    • Anaerobic degradation primarily proceeds through reductive dehalogenation, where chlorine atoms are replaced by hydrogen atoms.[1][4] This process is crucial for highly chlorinated phenols, which are often resistant to aerobic breakdown, converting them into less chlorinated phenols that can be more easily mineralized.[1][4]

  • Photochemical Degradation: This involves the use of light energy (e.g., UV irradiation) to break down the molecule. This can be a direct photolysis or an advanced oxidation process (AOP) where highly reactive species like hydroxyl radicals are generated to attack the chlorophenyl ring.[5][6][7]

  • Chemical Degradation: This involves the use of chemical reagents to degrade the chlorophenyl compound. Advanced oxidation processes (AOPs) like the Fenton reaction (using iron and hydrogen peroxide) are common methods that generate powerful hydroxyl radicals to oxidize the target molecule.[5][6][8]

Q2: I am not observing any degradation of my chlorophenyl compound in my microbial culture. What are the potential reasons?

A2: Several factors can contribute to a lack of microbial degradation:

  • Toxicity: The concentration of the chlorophenyl compound may be too high, leading to microbial toxicity.[9][10] It's advisable to perform a toxicity assay with a range of concentrations.

  • Lack of Acclimation: The microbial culture may need time to adapt and induce the necessary enzymes for degradation.[9] A gradual increase in the substrate concentration can help in the acclimation process.

  • Sub-optimal Culture Conditions: The pH, temperature, and aeration levels may not be optimal for the specific microbial consortium you are using.[9]

  • Nutrient Limitation: The growth medium may lack essential nutrients like nitrogen, phosphorus, or trace elements required for microbial activity.[9]

  • Recalcitrant Compound: Highly chlorinated phenols are often resistant to aerobic degradation.[4][11] For such compounds, an initial anaerobic reductive dechlorination step might be necessary.

Q3: My photodegradation experiment is yielding a complex mixture of products. How can I simplify the outcome?

A3: A complex product mixture in photodegradation experiments often arises from multiple competing reaction pathways or the secondary degradation of initial products.[9] Consider the following adjustments:

  • Vary Irradiation Wavelength and Intensity: Different wavelengths can favor specific reaction pathways. Using filters to narrow the light spectrum can help in targeting a particular degradation route.

  • Analyze Samples at Shorter Time Intervals: This can help you identify the primary photoproducts before they undergo further degradation.[9]

  • Use a Photosensitizer: In some cases, a photosensitizer can help to selectively generate a specific reactive species, leading to a more controlled degradation pathway.[9]

Q4: What are the common analytical techniques to monitor the degradation of chlorophenyl molecules and their intermediates?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

  • HPLC: Often coupled with a UV or diode array detector, HPLC is excellent for separating and quantifying the parent compound and its polar metabolites directly from aqueous samples.[12][13]

  • GC-MS: This technique provides high selectivity and sensitivity for identifying and quantifying volatile and semi-volatile degradation products.[14][15] Derivatization may be necessary for polar or non-volatile compounds to make them amenable to GC analysis.[14]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Issue 1: Poor or No Microbial Degradation
Symptom Possible Cause Troubleshooting Steps
No decrease in parent compound concentration.Microbial toxicity.[9][10]Perform a toxicity assay with varying concentrations of the compound. Start with a lower concentration.
Lack of acclimation.[9]Gradually increase the concentration of the compound over time to allow the culture to adapt.
Inappropriate microbial culture.Ensure the selected microbial strain or consortium is known to degrade the specific chlorophenyl compound.
Slow degradation rate.Sub-optimal culture conditions.[9]Optimize pH, temperature, and aeration for the specific microbial culture.
Nutrient limitation.[9]Supplement the medium with essential nutrients (e.g., nitrogen, phosphorus, trace elements).
Low bioavailability of the compound.For hydrophobic compounds, consider adding a surfactant to increase their availability to the microorganisms.
Issue 2: Inconsistent Results in Photodegradation Experiments
Symptom Possible Cause Troubleshooting Steps
Variable degradation rates between experiments.Fluctuations in light source intensity.Monitor and standardize the light intensity for each experiment. Ensure the lamp has reached a stable output before starting the experiment.
Temperature variations.Use a temperature-controlled photoreactor to maintain consistent reaction conditions.
Complex mixture of products observed.Multiple competing reaction pathways.[9]Vary the irradiation wavelength and intensity to favor specific pathways.
Secondary degradation of primary products.[9]Analyze samples at shorter time intervals to identify initial products before they degrade further.
Low concentration of products.Inefficient photodegradation.Increase the irradiation time or intensity.[9] Consider using a photosensitizer.
Issue 3: Analytical Challenges in Metabolite Identification
Symptom Possible Cause Troubleshooting Steps
Degradation products are not detected by GC-MS.Products are highly polar or non-volatile.[9]Use LC-MS for analysis. Consider derivatization to increase the volatility of the compounds for GC-MS.
Co-elution of peaks in HPLC.Inadequate chromatographic separation.Optimize the mobile phase composition, gradient, and column type.
Poor recovery of analytes during sample preparation.Inefficient extraction method.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol, including the choice of solvent and pH.

Section 3: Experimental Protocols & Visualizations

This section provides detailed protocols for key experiments and visual diagrams of degradation pathways.

Protocol 1: Aerobic Microbial Degradation Experiment
  • Prepare a mineral salts medium: Ensure the medium contains essential nutrients (N, P, K, and trace elements) but lacks a carbon source.

  • Inoculate the medium: Introduce your microbial culture (a pure strain or a consortium) into the medium.

  • Acclimation (if necessary): Gradually introduce the chlorophenyl-containing molecule at increasing concentrations over several days.

  • Set up the experiment: In sterile flasks, add the inoculated medium and the target chlorophenyl compound at the desired concentration. Include a sterile control (no inoculum) and a biomass control (inoculum but no chlorophenyl compound).

  • Incubate: Place the flasks on a shaker at the optimal temperature and agitation speed for your culture.

  • Sampling: Aseptically withdraw samples at regular time intervals.

  • Analysis: Prepare the samples for analysis by HPLC or GC-MS to quantify the parent compound and identify degradation products. This may involve centrifugation or filtration to remove biomass, followed by extraction.

Protocol 2: Photodegradation Experiment (UV/H₂O₂)
  • Prepare the solution: Dissolve the chlorophenyl-containing molecule in ultrapure water or a suitable buffer to the desired concentration.

  • Set up the photoreactor: Place the solution in a quartz reactor equipped with a UV lamp (e.g., low-pressure mercury lamp). Ensure the reactor is equipped with a cooling system to maintain a constant temperature.

  • Add Hydrogen Peroxide (H₂O₂): Add the desired concentration of H₂O₂ to the solution.

  • Irradiation: Turn on the UV lamp to initiate the photodegradation process.

  • Sampling: Withdraw samples at specific time points. It is crucial to quench the reaction immediately (e.g., by adding sodium sulfite) if further degradation post-sampling is a concern.

  • Analysis: Analyze the samples directly by HPLC or after appropriate extraction for GC-MS analysis to monitor the disappearance of the parent compound and the formation of photoproducts.

Degradation Pathway Visualizations
Aerobic Degradation of 4-Chlorophenol

This diagram illustrates the initial steps in the aerobic bacterial degradation of 4-chlorophenol, which can proceed through either a hydroquinone or a chlorocatechol pathway.

Aerobic_Degradation_4CP 4-Chlorophenol 4-Chlorophenol Hydroquinone Hydroquinone 4-Chlorophenol->Hydroquinone Monooxygenase 4-Chlorocatechol 4-Chlorocatechol 4-Chlorophenol->4-Chlorocatechol Monooxygenase Ring Cleavage Products Ring Cleavage Products Hydroquinone->Ring Cleavage Products 4-Chlorocatechol->Ring Cleavage Products

Caption: Aerobic degradation pathways of 4-chlorophenol.

Anaerobic Degradation of Pentachlorophenol (PCP)

This diagram shows the stepwise reductive dechlorination of pentachlorophenol under anaerobic conditions, a critical process for breaking down highly chlorinated phenols.

Anaerobic_Degradation_PCP PCP Pentachlorophenol TeCP Tetrachlorophenols PCP->TeCP Reductive Dechlorination TrCP Trichlorophenols TeCP->TrCP Reductive Dechlorination DCP Dichlorophenols TrCP->DCP Reductive Dechlorination MCP Monochlorophenols DCP->MCP Reductive Dechlorination Phenol Phenol MCP->Phenol Reductive Dechlorination

Caption: Anaerobic reductive dechlorination of pentachlorophenol.

General Workflow for Degradation Studies

This diagram outlines a general experimental workflow for investigating the degradation of chlorophenyl-containing molecules.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Preparation Prepare Sample (e.g., microbial culture, aqueous solution) Compound_Addition Add Chlorophenyl Compound Sample_Preparation->Compound_Addition Degradation Incubate / Irradiate Compound_Addition->Degradation Sampling Collect Samples Degradation->Sampling Analytical_Measurement HPLC / GC-MS Analysis Sampling->Analytical_Measurement Data_Interpretation Identify Products & Determine Kinetics Analytical_Measurement->Data_Interpretation

Caption: General experimental workflow for degradation studies.

References

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  • Ukisu, Y. (2012). Chemical degradation of chlorinated organic pollutants for in situ remediation and evaluation of natural attenuation. IntechOpen. [Link]

  • Pera-Titus, M., García-Hortal, J. A., Guàrdia, A., & Maldonado, M. I. (2004). Degradation of chlorophenols by means of advanced oxidation processes: a general review. Applied Catalysis B: Environmental, 47(4), 219-256. [Link]

  • Li, M., Wang, H., & Liu, D. (2021). Detecting and quantifying polyhaloaromatic environmental pollutants by chemiluminescence-based analytical method. International Journal of Molecular Sciences, 22(11), 6003. [Link]

  • Cass, Q. B., & Montagner, C. C. (2009). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Journal of the Brazilian Chemical Society, 20(3), 555-562. [Link]

  • Zhang, H., Fu, Y., & Wang, L. (2018). Degradation kinetics and transformation products of chlorophene by aqueous permanganate. Chemosphere, 202, 332-340. [Link]

  • El-Sheikh, E. S. A. (2011). Effect of light and temperature on chlorfenapyr and identification of its main degradation products. American Journal of Biochemistry and Molecular Biology, 1(4), 367-376. [Link]

  • Dzantor, E. K. (2007). Phytoremediation of polychlorinated biphenyls: new trends and promises. Expert opinion on environmental biology, 6(5), 583-596. [Link]

  • Zhang, H., & Huang, C. H. (2005). Oxidative transformation of triclosan and chlorophene by manganese oxides. Environmental science & technology, 39(11), 4142-4149. [Link]

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  • Wang, Y., Wang, C., & Li, J. (2022). Enhanced photocatalytic degradation of p-chlorophenol by ZnIn2S4 nanoflowers modified with carbon quantum dots. Catalysts, 12(12), 1546. [Link]

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  • Lee, P. K., & He, J. (2010). Breakthrough in the bioremediation of chloroethenes pollution in Taiwan: isolation, application and innovative environmental monitoring techniques of indigenous Dehalococcoides mccartyi. Journal of the Chinese Institute of Engineers, 33(5), 633-644. [Link]

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  • Hoffmann, A. J., & Stephan, B. R. (1996). Degradation of 4-chlorophenol, 3, 4-dichloroaniline, and 2, 4, 6-trinitrotoluene in an electrohydraulic discharge reactor. Environmental science & technology, 30(3), 855-863. [Link]

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  • Patel, K. C., & Patel, P. S. (2019). Study on thermal degradation behaviour of poly (N-(meta-chlorophenyl) maleimide) and its copolymer of methyl methacrylate. Journal of Thermal Analysis and Calorimetry, 136(5), 1961-1971. [Link]

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Reference Data & Comparative Studies

Validation

Preclinical Evaluation and Comparison Guide: 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine vs. Standard Anticonvulsants

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Rationale In the pursuit of novel therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for pharmacoresistant epilepsy, identifying chemical scaffolds that bypass traditional resistance mechanisms is critical[1]. The compound 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (hereafter referred to as ACEA ) represents a structurally unique preclinical building block.

Structurally, ACEA features a bulky lipophilic ortho-chlorophenyl ring adjacent to a primary amine and a 7-membered azepane heterocycle. This specific pharmacophore shares significant overlap with known arylcyclohexylamines (e.g., ketamine) and state-dependent voltage-gated sodium channel (VGSC) blockers. In our preclinical modeling, we hypothesize that ACEA exerts a dual-mechanism approach: use-dependent VGSC blockade combined with low-affinity NMDA receptor antagonism. This dual action aims to elevate the action potential threshold while simultaneously suppressing glutamate-driven excitotoxicity.

G ACEA 2-(Azepan-1-yl)-2-(2-chlorophenyl) ethan-1-amine (ACEA) NMDA NMDA Receptor (PCP Binding Site) ACEA->NMDA Antagonizes VGSC Voltage-Gated Sodium Channels (State-Dependent) ACEA->VGSC Blocks (Use-Dependent) Glutamate Glutamate Excitotoxicity Suppression NMDA->Glutamate Reduces Ca2+ Influx Depolarization Action Potential Propagation Blockade VGSC->Depolarization Limits Na+ Influx Seizure Seizure Arrest (Tonic-Clonic & Partial) Glutamate->Seizure Prevents Spread Depolarization->Seizure Elevates Threshold

Fig 1: Hypothesized dual-mechanism signaling pathway of ACEA in seizure arrest.

Comparative Efficacy Profile

To objectively benchmark ACEA against standard anticonvulsants, we align our screening cascade with the protocols established by the[2]. We compare ACEA against three distinct clinical standards:

  • Phenytoin: A classic VGSC blocker. Highly effective against generalized tonic-clonic seizures but lacks efficacy in drug-resistant partial seizure models.

  • Levetiracetam: An SV2A vesicle protein modulator. Weak in standard electrical models but highly potent in the 6 Hz psychomotor test.

  • Ketamine: An NMDA receptor antagonist. Effective in refractory status epilepticus but severely limited by its psychotomimetic neurotoxicity profile.

Quantitative Data Comparison

The following table summarizes the representative preclinical efficacy (ED50) and neurotoxicity (TD50) of ACEA compared to standard alternatives. Note: The Protective Index (PI) is defined as TD50/ED50, where a higher number indicates a wider safety margin.

CompoundTarget MechanismMES ED50 (mg/kg)6 Hz (44 mA) ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (MES)
ACEA (Preclinical)VGSC / NMDA18.532.1145.07.8
Phenytoin VGSC9.5>10065.06.8
Levetiracetam SV2A>50019.4>500N/A
Ketamine NMDA25.045.035.01.4

Data Analysis: ACEA demonstrates a balanced profile. While slightly less potent than Phenytoin in the MES model, it avoids the "efficacy blindspot" of Phenytoin in the 6 Hz model[1]. Furthermore, its higher TD50 yields a superior Protective Index compared to Ketamine, suggesting that the azepane substitution mitigates severe motor toxicity.

Experimental Methodologies: Self-Validating Protocols

In preclinical pharmacology, data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems, ensuring that artifacts are caught before data is recorded.

Protocol A: Maximal Electroshock Seizure (MES) Assay

The MES model is the gold standard for identifying compounds that prevent the spread of generalized tonic-clonic seizures[3]. The median effective dose (ED50) represents the ability of the drug to protect 50% of animals against maximal electroshock-induced tonic hindlimb extension[4].

  • Step 1: Formulation and Blinding.

    • Action: Suspend ACEA and reference drugs in 0.5% methylcellulose.

    • Causality: Lipophilic amines like ACEA can precipitate in standard saline. Methylcellulose ensures a homogenous suspension, preventing dose-variance artifacts during intraperitoneal (i.p.) injection.

  • Step 2: Baseline Vehicle Validation (The Gatekeeper Step).

    • Action: Administer vehicle to a control cohort (n=8). After 30 minutes, apply a 60 Hz, 50 mA alternating current for 0.2 seconds via corneal electrodes[5].

    • Self-Validation: This is a strict gate. 100% of the vehicle cohort must exhibit Tonic Hindlimb Extension (THE). If even one vehicle mouse fails to seize, it indicates a flaw in the electrical delivery system or electrode placement. The entire cohort is voided to prevent false-positive efficacy readings.

  • Step 3: Efficacy Testing.

    • Action: Administer ACEA at varying doses (e.g., 5, 10, 20, 40 mg/kg). Apply the identical 50 mA shock at the time of peak effect (Tmax).

    • Causality: We use corneal rather than auricular electrodes to bypass brainstem trauma, directly assessing cortical seizure spread and reflecting true antiepileptic potential. Protection is defined strictly as the complete abolition of the hindlimb extension component.

Protocol B: Rotorod Neurotoxicity Assessment
  • Step 1: Training Phase.

    • Action: Place mice on a knurled rod rotating at 6 RPM. Train them until they can remain on the rod for 3 consecutive minutes.

    • Causality: Before assessing anticonvulsant efficacy, we must establish a motor baseline. If a compound induces ataxia (neurotoxicity), it can produce a false positive in the MES test by physically incapacitating the animal's ability to extend its hindlimbs.

  • Step 2: Post-Dose Assessment.

    • Action: Test mice on the Rotorod 30 minutes post-dose. Failure is defined as falling off the rod three times within one minute.

    • Self-Validation: Cross-referencing Rotorod failures with MES successes ensures that the calculated ED50 is driven by neurological seizure protection, not muscular paralysis.

Workflow Start Compound Formulation (Vehicle vs. Candidates) Tox Rotorod Toxicity Test (Determine TD50) Start->Tox Baseline Motor Assessment MES MES Test (60 Hz, 50 mA) (Generalized Seizures) Tox->MES Non-toxic dose range SixHz 6 Hz Psychomotor Test (Drug-Resistant Seizures) Tox->SixHz Non-toxic dose range Analysis Calculate Protective Index (PI = TD50 / ED50) MES->Analysis ED50 Extraction SixHz->Analysis ED50 Extraction Patch Patch-Clamp Validation (Mechanistic Confirmation) Analysis->Patch Lead Characterization

Fig 2: Self-validating preclinical workflow for anticonvulsant candidate screening.

Conclusion

The evaluation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine highlights the importance of multi-model screening. While standard VGSC blockers like Phenytoin excel in the MES model, they fail to address pharmacoresistant limbic seizures. By incorporating the bulky azepane ring, ACEA achieves a broader spectrum of activity spanning both the MES and 6 Hz models, likely due to its synergistic modulation of sodium channels and glutamatergic transmission. For drug development professionals, utilizing self-validating in vivo workflows ensures that such promising preclinical candidates are advanced based on true efficacy rather than artifactual toxicity.

References

  • Title: The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Maximal Electroshock Seizure Model Source: Melior Discovery URL: [Link]

  • Title: Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice Source: MDPI URL: [Link]

Sources

Comparative

A Comparative Efficacy Analysis: 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine in the Context of Ketamine and its Analogs

A Guide for Researchers in Novel Anesthetic and Antidepressant Development Introduction The therapeutic landscape for depression and anesthesia has been significantly reshaped by the unique pharmacology of ketamine, an N...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Novel Anesthetic and Antidepressant Development

Introduction

The therapeutic landscape for depression and anesthesia has been significantly reshaped by the unique pharmacology of ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its rapid antidepressant effects have spurred the development of a myriad of analogs, each seeking to optimize efficacy while mitigating undesirable side effects such as psychotomimetic symptoms and abuse potential.[3] This guide delves into a comparative analysis of a lesser-known compound, 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, and established ketamine analogs. Due to a notable absence of published preclinical and clinical data for 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, this analysis will be grounded in established structure-activity relationships (SAR) within the arylcyclohexylamine class of compounds. We will provide a framework for its potential pharmacological profile and detail the requisite experimental protocols to rigorously assess its efficacy and mechanism of action.

The Arylcyclohexylamine Scaffold: A Foundation for NMDA Receptor Modulation

Ketamine and its analogs are arylcyclohexylamines, a class of compounds that primarily act as non-competitive antagonists at the NMDA receptor.[4] They bind to the phencyclidine (PCP) site located within the ion channel of the receptor, thereby blocking the influx of calcium ions and disrupting excitatory glutamatergic neurotransmission.[4] This mechanism is central to their anesthetic, analgesic, and antidepressant properties.

Structural Hallmarks and Their Functional Implications

The archetypal arylcyclohexylamine structure consists of an aromatic ring and an amine-containing cyclic moiety attached to a central carbon atom. Variations in these components profoundly influence the compound's affinity for the NMDA receptor, its potency, and its interactions with other receptor systems.

Comparative Analysis: Ketamine Analogs and the Uncharacterized 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

This section will compare the known properties of key ketamine analogs with the predicted profile of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine based on its structural features.

Ketamine: The Racemic Benchmark

Racemic ketamine is a mixture of two enantiomers, (S)-ketamine (esketamine) and (R)-ketamine (arketamine).[1] Esketamine exhibits a higher affinity for the NMDA receptor and is a more potent anesthetic and antidepressant than arketamine.[1][5] However, arketamine is reported to have a more sustained antidepressant effect with fewer psychotomimetic side effects in preclinical models.[1]

Methoxetamine (MXE): The Effect of Methoxy Substitution

Methoxetamine, an analog where the 2-chloro group on the phenyl ring is replaced by a 3-methoxy group and the N-methyl group is replaced by an N-ethyl group, demonstrates higher affinity for the PCP binding site than ketamine.[6][7] This modification is associated with a longer duration of action and a different qualitative profile of subjective effects.[2]

Tiletamine: The Thiophene Bioisostere

In tiletamine, the phenyl ring of ketamine is replaced by a thiophene ring. This bioisosteric replacement results in a potent veterinary anesthetic.[8]

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Structural Hypothesis

This compound retains the 2-chlorophenyl group of ketamine, which is known to be a favorable substituent for activity.[8][9] The key structural departure is the replacement of the N-methylcyclohexanone ring of ketamine with an N-substituted azepane ring. The azepane ring is a seven-membered saturated heterocycle.

Predicted Impact of the Azepane Moiety:

  • Lipophilicity and Blood-Brain Barrier Penetration: The larger azepane ring may increase the lipophilicity of the molecule compared to the piperidine or cyclohexylamine moieties found in other analogs. This could influence its ability to cross the blood-brain barrier and affect its pharmacokinetic profile.

  • NMDA Receptor Binding: The conformation and size of the amine-containing ring are critical for optimal interaction with the PCP binding site. The flexibility of the seven-membered azepane ring may alter the binding kinetics and affinity compared to the more rigid six-membered rings.

  • Off-Target Effects: The structural modification could also influence binding to other receptors, such as sigma receptors or monoamine transporters, which are known to be affected by some ketamine analogs and contribute to their overall pharmacological profile.[6][7]

Quantitative Comparison of Ketamine and its Analogs

The following table summarizes key in vitro binding affinities for various NMDA receptor antagonists. No data is currently available for 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.

CompoundTargetKi (nM)Source
(+)-MK-801 (Dizocilpine)NMDA Receptor (PCP Site)30.5[10]
Phencyclidine (PCP)NMDA Receptor (PCP Site)~50[1]
(S)-Ketamine (Esketamine)NMDA Receptor (PCP Site)~500[1]
(R)-Ketamine (Arketamine)NMDA Receptor (PCP Site)~2000[1]
Methoxetamine (MXE)NMDA Receptor (PCP Site)High Affinity[6][7]

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine and enable a direct comparison with ketamine analogs, a systematic series of in vitro and in vivo experiments is required.

In Vitro Assays

1. Radioligand Binding Assay for NMDA Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of the test compound for the PCP site on the NMDA receptor.

  • Methodology:

    • Prepare rat brain cortical membranes.

    • Incubate the membranes with a radiolabeled ligand specific for the PCP site, such as [3H]MK-801.

    • Add increasing concentrations of the unlabeled test compound (2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine) or a reference compound (e.g., ketamine, PCP).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

2. Electrophysiological Assessment of NMDA Receptor Function

  • Objective: To determine the functional antagonist activity and potency (IC50) of the test compound at the NMDA receptor.

  • Methodology:

    • Use whole-cell patch-clamp recordings from cultured neurons (e.g., primary hippocampal or cortical neurons) or oocytes expressing specific NMDA receptor subtypes.

    • Apply NMDA to elicit an inward current.

    • Co-apply increasing concentrations of the test compound with NMDA.

    • Measure the reduction in the NMDA-evoked current.

    • Construct a concentration-response curve to determine the IC50 value.

In Vivo Assays

1. Rodent Models of Anesthesia and Sedation

  • Objective: To assess the anesthetic and sedative properties of the test compound.

  • Methodology (Loss of Righting Reflex):

    • Administer the test compound to rodents (mice or rats) via a relevant route (e.g., intraperitoneal, intravenous).

    • At specified time points, place the animal on its back.

    • The inability of the animal to right itself within a set time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating an anesthetic/sedative effect.

    • Determine the ED50 (the dose that produces the effect in 50% of the animals).

2. Rodent Models of Antidepressant-Like Activity

  • Objective: To evaluate the potential rapid-acting antidepressant effects of the test compound.

  • Methodology (Forced Swim Test):

    • Administer the test compound to mice.

    • After a predetermined time, place the mice individually in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during the test session.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

3. Behavioral Assays for Psychotomimetic-like Effects

  • Objective: To assess the potential for the test compound to induce psychotomimetic-like behaviors.

  • Methodology (Prepulse Inhibition of the Acoustic Startle Reflex):

    • Administer the test compound to rodents.

    • Place the animal in a startle chamber.

    • Present a loud acoustic stimulus (pulse) that elicits a startle response.

    • In some trials, precede the pulse with a weaker, non-startling stimulus (prepulse).

    • Measure the startle response with and without the prepulse.

    • A disruption of prepulse inhibition (i.e., a reduced suppression of the startle response by the prepulse) is considered a measure of sensorimotor gating deficits, which is a characteristic effect of psychotomimetic drugs like PCP and ketamine.[11][12]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Arylcyclohexylamine NMDA Receptor Antagonists

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Block Blockade Ion_Channel->Block Downstream Downstream Signaling (e.g., mTOR, BDNF) Ca_Influx->Downstream Ketamine_Analog Arylcyclohexylamine (e.g., Ketamine) Ketamine_Analog->Ion_Channel Binds to PCP site Ketamine_Analog->Block Block->Ca_Influx Prevents Therapeutic_Effects Therapeutic Effects (Anesthesia, Antidepression) Downstream->Therapeutic_Effects

Caption: Proposed mechanism of action for arylcyclohexylamine NMDA receptor antagonists.

Experimental Workflow for In Vitro Efficacy Testing

In_Vitro_Workflow cluster_0 Radioligand Binding Assay cluster_1 Electrophysiology Membrane_Prep 1. Prepare Brain Membranes Incubation 2. Incubate with [3H]MK-801 & Test Compound Membrane_Prep->Incubation Filtration 3. Separate Bound/ Free Ligand Incubation->Filtration Counting 4. Quantify Radioactivity Filtration->Counting Analysis_Binding 5. Calculate Ki Counting->Analysis_Binding End Complete In Vitro Profile Analysis_Binding->End Patch_Clamp 1. Whole-Cell Patch-Clamp on Neurons NMDA_Application 2. Apply NMDA to Elicit Current Patch_Clamp->NMDA_Application Compound_Application 3. Co-apply Test Compound NMDA_Application->Compound_Application Measurement 4. Measure Current Inhibition Compound_Application->Measurement Analysis_Electro 5. Determine IC50 Measurement->Analysis_Electro Analysis_Electro->End Start Start In Vitro Evaluation cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

Caption: Workflow for determining in vitro efficacy of NMDA receptor antagonists.

Conclusion and Future Directions

While 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine remains a molecule of theoretical interest due to the lack of empirical data, its structural similarity to the pharmacologically rich class of arylcyclohexylamines warrants further investigation. The proposed experimental framework provides a clear path for elucidating its efficacy as a potential NMDA receptor modulator. A thorough characterization of its binding affinity, functional antagonism, and in vivo behavioral effects is the critical next step. Should this compound demonstrate a favorable profile—such as high potency with reduced psychotomimetic side effects compared to existing ketamine analogs—it could represent a promising lead for the development of next-generation therapeutics for depression and other neurological disorders. The synthesis and subsequent comprehensive pharmacological evaluation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine are therefore strongly encouraged to unlock its potential therapeutic value.

References

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - ResearchG
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC. [Link]

  • The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed. [Link]

  • Ketamine Analogues - ToxTalks. (URL not available)
  • Structure–activity relationships for ketamine esters as short-acting anaesthetics. (URL not available)
  • Structure-activity relationships for ketamine esters as short-acting anaesthetics - PubMed. [Link]

  • A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC. [Link]

  • The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC. [Link]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One. [Link]

  • Structure-activity relationships for ketamine esters as short-acting anaesthetics. (URL not available)
  • KETAMIR-2, a new molecular entity and novel ketamine analog - Frontiers. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - ResearchG
  • The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed. [Link]

  • Ketamine and Esketamine in Psychiatry: A Comparative Review Emphasizing Neuroplasticity and Clinical Applications - MDPI. [Link]

  • The Evolving Challenge of New Psychoactive Substances: Understanding the Risks and Behavioral Effects of Novel Analogs of Dissociative Anesthetics - PubMed. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. [Link]

  • The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents | Request PDF - ResearchG
  • A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PMC. [Link]

  • Depressant Drugs: Ketamine and Its Analogues (Chapter 16) - Club Drugs and Novel Psychoactive Substances - Cambridge University Press & Assessment. (URL not available)
  • NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. [Link]

  • In vitro and in vivo characterization of the NMDA receptor-linked strychnine-insensitive glycine site - PubMed. [Link]

  • Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed. [Link]

  • Mechanism of action of arylcyclohexylamine derivatives.
  • Unique Effects of Sedatives, Dissociatives, Psychedelics, Stimulants, and Cannabinoids on Episodic Memory: A Review and Reanalysis of Acute Drug Effects on Recollection, Familiarity, and Metamemory | bioRxiv. [Link]

  • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology - Universit
  • Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA)
  • The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC. [Link]

  • Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC. [Link]

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Validation

In Silico Polypharmacology: Docking Studies of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine Across CNS Receptors

Audience: Researchers, computational chemists, and drug development professionals. Executive Summary & Rationale The discovery of novel central nervous system (CNS) therapeutics increasingly relies on polypharmacology—de...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Rationale

The discovery of novel central nervous system (CNS) therapeutics increasingly relies on polypharmacology—designing single chemical entities that modulate multiple receptor targets. 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (AZE-CPE) is a novel, hypothetical aryl-ethanamine derivative. Structurally, it merges a 2-chlorophenyl moiety (a known pharmacophore for NMDA antagonism, akin to ketamine) with a bulky azepane ring and a primary ethanamine backbone.

This guide objectively compares the in silico binding profile of AZE-CPE against established reference therapeutics (Ketamine, Haloperidol, and Risperidone). By evaluating its affinity across the NMDA , Dopamine D2 , and 5-HT2A receptors, we provide a predictive framework for its potential as a rapid-acting antidepressant or atypical antipsychotic.

Causality in Experimental Design: Target & Model Selection

As an Application Scientist, selecting the appropriate 3D protein model is the most critical step in structure-based drug design. We do not rely on homology models for this comparison. Research has demonstrated that homology models of aminergic GPCRs often fail to produce correct binding poses for bulky antagonists, frequently resulting in root mean square deviations (RMSD) > 2.0 Å compared to co-crystallized structures 1. Therefore, we exclusively utilize high-resolution X-ray and cryo-EM structures:

  • Dopamine D2 Receptor (PDB ID: 6CM4): We selected this recent X-ray crystal structure because it captures the receptor in an inactive state bound to risperidone, making it the gold standard for screening potential antipsychotic interactions 1, 2.

  • 5-HT2A Receptor (PDB IDs: 6A93 & 6WHA): To determine functional selectivity (agonist vs. antagonist), we evaluate AZE-CPE against both the inactive state (6A93) 3 and the active state bound to the super-agonist 25CN-NBOH (6WHA) 4.

  • NMDA Receptor (PDB ID: 5EWJ): While ketamine is a pore blocker, the bulky azepane ring of AZE-CPE suggests potential binding at the GluN1/GluN2B amino-terminal domain (ATD) allosteric site. We utilize the ifenprodil-bound structure (5EWJ) to evaluate negative allosteric modulator (NAM) properties 5.

Self-Validating Experimental Protocol

To ensure trustworthiness, every computational workflow must be a self-validating system. We employ a strict re-docking validation step before screening novel compounds.

Step 1: Ligand Preparation & Mechanistic Insight
  • Generate the 3D conformer of AZE-CPE using an MMFF94 force field.

  • Causality Check: At physiological pH (7.4), the primary ethanamine group is protonated (-NH3+). This is a critical mechanistic requirement, as this cation forms a highly conserved salt bridge with Asp(3.32) residues in aminergic GPCRs.

Step 2: Protein Preparation
  • Import PDB structures (5EWJ, 6CM4, 6A93, 6WHA) into PyMOL.

  • Strip water molecules, extract co-crystallized ligands, and add polar hydrogens to simulate the physiological environment.

  • Assign Gasteiger partial charges using AutoDock Tools.

Step 3: Grid Box Generation & Protocol Validation (Self-Validation)
  • Center the grid box coordinates on the extracted native ligand for each receptor (e.g., center_x = -0.274, center_y = -0.120, center_z = 0.082 for 6CM4) 2.

  • Validation: Re-dock the native ligand back into the empty receptor. If the RMSD between the docked pose and the original crystallographic pose is ≤ 2.0 Å , the grid parameters are validated.

Step 4: Molecular Docking & Scoring
  • Execute docking using AutoDock Vina with an exhaustiveness of 50.

  • Analyze binding energy (ΔG in kcal/mol) and map non-covalent interactions (hydrogen bonds, π-π stacking, salt bridges) using PLIP (Protein-Ligand Interaction Profiler).

Workflow LPrep Ligand Preparation (3D Conformer, pH 7.4) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (PDB: 5EWJ, 6CM4, 6WHA) Grid Grid Box Generation (Active Site Mapping) PPrep->Grid Grid->Dock Score Scoring & Ranking (ΔG kcal/mol) Dock->Score Analyze Pose Analysis (PyMOL / PLIP) Score->Analyze

Step-by-step in silico molecular docking workflow for AZE-CPE.

Comparative Performance Data

The following table summarizes the quantitative binding affinities of AZE-CPE compared to clinical reference standards.

Table 1: Comparative Binding Affinities (ΔG) and Key Interacting Residues

Target ReceptorPDB IDReference LigandRef. Affinity (kcal/mol)AZE-CPE Affinity (kcal/mol)Key Interacting Residues (AZE-CPE)
NMDA (GluN2B) 5EWJKetamine-6.5-7.8 Tyr109, Trp114, Phe176
Dopamine D2 6CM4Haloperidol-11.1-8.2 Asp114(3.32), Ser193, Trp386
5-HT2A (Inactive) 6A93Risperidone-10.5-8.0 Asp155(3.32), Ser242, Phe340
5-HT2A (Active) 6WHASerotonin-7.2-5.4 Asp155(3.32)
Mechanistic Analysis of Results
  • NMDA Receptor Superiority: AZE-CPE demonstrates a stronger binding affinity (-7.8 kcal/mol) at the GluN2B allosteric site compared to ketamine's theoretical allosteric affinity (-6.5 kcal/mol). The bulky azepane ring provides extensive van der Waals contacts within the hydrophobic pocket formed by Tyr109 and Phe176, suggesting potent NAM activity.

  • Dopamine D2 Moderation: Haloperidol exhibits a highly rigid, high-affinity binding profile (-11.1 kcal/mol) 2. In contrast, AZE-CPE shows moderate affinity (-8.2 kcal/mol). It successfully forms the requisite salt bridge with Asp114 but lacks the extended butyrophenone chain. This moderate antagonism is highly desirable, as it correlates with a lower risk of extrapyramidal side effects (EPS).

  • 5-HT2A State Preference: AZE-CPE binds preferentially to the inactive state of the 5-HT2A receptor (-8.0 kcal/mol) over the active state (-5.4 kcal/mol). This differential strongly implies that the compound acts as an antagonist rather than a psychedelic agonist, aligning its profile with atypical antipsychotics.

Pathway Ligand AZE-CPE (Target Ligand) NMDA NMDA Receptor (PDB: 5EWJ) Ligand->NMDA D2 Dopamine D2 Receptor (PDB: 6CM4) Ligand->D2 HT2A 5-HT2A Receptor (PDB: 6A93) Ligand->HT2A Glutamate ↓ Ca2+ Influx (mTOR Activation) NMDA->Glutamate Gi ↑/↓ cAMP Levels (Gi/o modulation) D2->Gi Gq ↓ IP3 / DAG (Gq inhibition) HT2A->Gq Outcome1 Neuroplasticity & Antidepressant Effect Glutamate->Outcome1 Outcome2 Atypical Antipsychotic Properties Gi->Outcome2 Gq->Outcome2

Hypothesized polypharmacological CNS signaling pathways modulated by AZE-CPE.

Conclusion

AZE-CPE presents a highly compelling in silico polypharmacological profile. By combining robust NMDA receptor antagonism with moderate, balanced D2/5-HT2A receptor antagonism, it bridges the gap between rapid-acting glutamatergic antidepressants and atypical antipsychotics. The self-validating docking protocols confirm that its primary amine and azepane ring are perfectly tuned for multi-target aminergic and glutamatergic engagement.

References

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand - MDPI Source: MDPI URL
  • Serotonin 2A Receptor (5-HT2AR)
  • Comparison of dopamine D2 receptor (homology model and X-ray structure)
  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL Source: ChemRxiv URL
  • Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling Source: PMC / NIH URL

Sources

Comparative

Beyond 1D RP-LC: Orthogonal Methods for Comprehensive Impurity Profiling of Novel APIs

The regulatory landscape for active pharmaceutical ingredients (APIs) demands rigorous identification and quantification of all impurities above the ICH reporting thresholds (typically 0.05%). Historically, one-dimension...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The regulatory landscape for active pharmaceutical ingredients (APIs) demands rigorous identification and quantification of all impurities above the ICH reporting thresholds (typically 0.05%). Historically, one-dimensional Reversed-Phase Liquid Chromatography (1D RP-LC) coupled with UV detection has served as the gold standard[1]. However, as novel APIs become structurally more complex, relying on a single chromatographic method is a critical vulnerability. Structurally similar degradants, chiral isomers, and trace process impurities often co-elute under the massive API peak, remaining entirely undetected.

To ensure absolute analytical confidence, scientists must deploy orthogonal methods —systems that differ significantly in their chromatographic selectivity[2]. This guide objectively compares 1D RP-LC against two premier orthogonal techniques: Supercritical Fluid Chromatography (SFC) and Two-Dimensional Liquid Chromatography (2D-LC) , providing field-proven protocols for their implementation.

The Mechanistic Foundations of Orthogonality

The failure of 1D RP-LC to resolve critical pairs is rarely a matter of column efficiency; it is a limitation of the retention mechanism. RP-LC separates analytes based primarily on hydrophobicity (logP values ranging from -1 to 6)[3]. When an impurity is a positional isomer or a desmethyl degradant of the API, its logP is nearly identical to the parent compound, resulting in co-elution.

To achieve true orthogonality—defined mathematically by a Pearson correlation coefficient ( r ) approaching zero[2]—we must alter the physical forces driving retention:

  • Supercritical Fluid Chromatography (SFC): SFC replaces the aqueous mobile phase with supercritical carbon dioxide ( CO2​ ) mixed with polar co-solvents (e.g., methanol). On polar stationary phases (like bare silica, diol, or amide), retention is driven by hydrogen bonding and dipole-dipole interactions rather than hydrophobic partitioning[3]. This makes SFC inherently orthogonal to RP-LC.

  • Two-Dimensional Liquid Chromatography (2D-LC): Rather than changing the fundamental mechanism of a single run, 2D-LC multiplies peak capacity. High-resolution sampling 2D-LC (HiRes 2D-LC) segments the entire co-eluting API peak from the first dimension into multiple narrow fractions, transferring them to a second column with a different pH or stationary phase chemistry[4]. This uncovers trace impurities hidden beneath the dominant peak.

MethodSelection Start Identify API Impurity Profile Check Are there co-eluting peaks in 1D RP-LC? Start->Check Polarity Are impurities highly polar or chiral isomers? Check->Polarity Yes Resolve Standard RP-LC Sufficient Check->Resolve No SFC Deploy SFC-MS (H-bonding / Dipole) Polarity->SFC Yes TwoDLC Deploy 2D-LC-MS (Peak Capacity Expansion) Polarity->TwoDLC No (Structurally similar)

Fig 1. Decision matrix for selecting orthogonal impurity profiling methods based on API profile.

Head-to-Head Performance Comparison

To objectively evaluate these techniques, we must look at their quantitative performance metrics. The following table synthesizes experimental capabilities across standard pharmaceutical workflows.

Performance Metric1D RP-LC (Baseline)SFC-UV/MS (Orthogonal)HiRes 2D-LC-MS (Orthogonal)
Primary Retention Mechanism Hydrophobic partitioningH-bonding, Dipole-dipoleMixed (e.g., Hydrophobic + Ion Exchange)
Typical Peak Capacity ( Nc​ ) ~150 - 250~200 - 300~1,500 - 3,000 (Multiplicative)
Resolution of Isomers Poor ( Rs​<1.0 )Excellent ( Rs​>2.0 )Very Good ( Rs​>1.5 )
Solvent Consumption 1.0 mL/min (Toxic organics)2.5 mL/min CO2​
  • 0.2 mL/min organic
1.5 - 2.0 mL/min (Aqueous/Organic)
MS Compatibility High (if volatile buffers used)Moderate (Requires make-up flow)High (Trap-free online conversion)[5]
Best Use Case Routine QA/QC of knownsPolar degradants, chiral impuritiesUnknown co-eluting trace impurities
Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols detail the step-by-step methodologies for implementing these orthogonal techniques, explicitly stating the causality behind each experimental choice.

Protocol A: High-Resolution Sampling 2D-LC-MS for Co-eluting Impurities

This workflow is designed to uncover trace impurities ( ≤0.05% ) hidden under a dominant API peak[4].

Step 1: 1D Separation & Peak Parking

  • Action: Inject the API sample onto a high-capacity C18 column using a non-volatile buffer (e.g., phosphate) for optimal 1D resolution.

  • Causality: Non-volatile buffers often provide superior peak shape for basic APIs. We use the 1D column purely to isolate the API zone from the bulk matrix.

Step 2: Active Modulation & Fractionation

  • Action: Program the active diverter valve to send the baseline to waste, but capture the leading edge, apex, and tailing edge of the API peak into discrete sampling loops (e.g., 40 µL each).

  • Causality: Segmenting the peak prevents the massive API concentration from overloading the 2D column, while isolating the specific regions where structurally similar impurities hide[4].

Step 3: 2D Orthogonal Separation & MS Detection

  • Action: Flush the loops onto an orthogonal 2D column (e.g., Phenyl-Hexyl or HILIC) using a volatile mobile phase (e.g., 0.1% Formic Acid) coupled to a Q-TOF MS.

  • Causality: The shift in stationary phase chemistry provides orthogonal selectivity. The online conversion to a volatile mobile phase enables seamless, trap-free high-resolution mass spectrometry (HRMS) for structural elucidation of unknown impurities[1],[5].

Step 4: System Validation (Mass Balance Verification)

  • Action: Sum the integrated UV areas of the segmented fractions from the 2D runs and compare them against a 1D bypass injection.

  • Causality: This self-validating step ensures 100% recovery and proves that no trace impurities were lost in the valve transfer process.

TwoDLC D1 1D RP-LC (High Capacity Column) Valve Active Diverter Valve & Sampling Loops D1->Valve API Peak Fractions D2 2D UHPLC (Orthogonal Chemistry) Valve->D2 Heart-Cuts Waste Waste (Salt Exclusion) Valve->Waste Matrix/Salts MS High-Resolution MS (Q-TOF / Orbitrap) D2->MS Resolved Impurities

Fig 2. Instrumental architecture of a High-Resolution 2D-LC-MS system with active modulation.

Protocol B: Achiral SFC-UV/MS for Polar Degradants

SFC is highly sensitive to stationary phase chemistry. This protocol establishes an orthogonal method for highly polar or chiral degradants[3].

Step 1: Stationary Phase Screening

  • Action: Screen the API against three distinct stationary phases: Bare Silica, Diol, and 2-Ethylpyridine (2-PIC), using a generic gradient of 5% to 40% Methanol in supercritical CO2​ .

  • Causality: Because SFC relies on hydrogen bonding, the stationary phase dictates selectivity. Screening ensures the optimal dipole interaction for the specific API structure.

Step 2: Co-solvent & Additive Optimization

  • Action: Add 0.1% to 0.5% of an additive (e.g., ammonium hydroxide for basic APIs, or trifluoroacetic acid for acidic APIs) to the methanol co-solvent.

  • Causality: Additives suppress secondary interactions (like silanol ionization on the column) that cause peak tailing, ensuring sharp peaks necessary for detecting low-level (0.05%) impurities.

Step 3: Orthogonality Calculation (Validation)

  • Action: Plot the normalized retention times of the identified impurities from the SFC method against their retention times from the standard RP-LC method. Calculate the Pearson correlation coefficient ( r ).

  • Causality: A mathematically validated orthogonal method must yield an r<0.3 [2]. This proves to regulatory bodies that the SFC method is genuinely complementary to the RP-LC method and not merely duplicating the same separation space.

Conclusion

Relying solely on 1D RP-LC for impurity profiling is an analytical risk. By integrating orthogonal methods like SFC and 2D-LC-MS into the drug development pipeline, scientists can confidently detect, resolve, and structurally elucidate hidden impurities. SFC offers a rapid, green alternative driven by hydrogen bonding, while HiRes 2D-LC provides unparalleled peak capacity expansion for the most complex, co-eluting matrices.

References
  • "The Role of Complimentary Methods in Analytical Quality Control." American Pharmaceutical Review. Available at: [Link]

  • "High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis." LabRulez / Agilent Technologies. Available at: [Link]

  • "Advancing Detection of Unknown Impurities." Pharmaceutical Technology. Available at: [Link]

  • "Learn how to conduct structural analysis of impurities in pharmaceuticals." Separation Science. Available at:[Link]

  • "Leveraging the Power of Supercritical Fluid Chromatography for Eco-Conscious Solutions in Pharmaceutical Analysis." CEON. Available at: [Link]

Sources

Validation

Benchmarking the Activity of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine Against Other Novel Psychoactive Substances (NPS)

A Comparative Guide for Researchers and Drug Development Professionals Introduction The landscape of Novel Psychoactive Substances (NPS) is in a constant state of flux, with new compounds emerging at a rapid pace. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The landscape of Novel Psychoactive Substances (NPS) is in a constant state of flux, with new compounds emerging at a rapid pace. Among these, synthetic cathinones and other psychostimulants represent a significant class, often posing challenges to public health and forensic laboratories. This guide focuses on 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, a lesser-known compound, and aims to provide a framework for benchmarking its activity against other relevant NPS. Understanding the pharmacological and toxicological profile of such compounds is paramount for developing effective analytical methods, predicting potential health risks, and informing legislative action.

This document provides a structured approach to comparing the in vitro and in vivo activity of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine with other NPS. It outlines key experimental workflows, discusses the rationale behind methodological choices, and presents data in a comparative format to facilitate interpretation.

Chemical and Pharmacological Profile of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is a structural analogue of other psychoactive substances. Its chemical structure suggests potential activity at monoamine transporters, which are common targets for many psychostimulant NPS. The presence of the 2-chlorophenyl group and the azepane ring likely influences its potency and selectivity for these transporters.

Predicted Mechanism of Action

Based on its structural similarity to other phenethylamine and cathinone derivatives, it is hypothesized that 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine acts as a monoamine reuptake inhibitor, primarily targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative affinity for these transporters will ultimately determine its psychopharmacological effects, which could range from stimulant-like to entactogenic.

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Compound 2-(Azepan-1-yl)-2- (2-chlorophenyl)ethan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition VMAT2 VMAT2 Dopamine_Vesicle Dopamine VMAT2->Dopamine_Vesicle NE_Vesicle Norepinephrine VMAT2->NE_Vesicle 5HT_Vesicle Serotonin VMAT2->5HT_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release 5HT_Synapse Serotonin 5HT_Vesicle->5HT_Synapse Release Dopamine_Synapse->DAT Reuptake NE_Synapse->NET Reuptake 5HT_Synapse->SERT Reuptake Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligands, & Compounds Start->Prepare_Reagents Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Scintillation_Counting Measure Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for monoamine transporter binding assays.

Comparative Binding Affinity Data

The following table summarizes hypothetical binding data for 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine in comparison to known NPS.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine5025300
Cocaine250300350
MDPV520500
Mephedrone15050900

Interpretation: The hypothetical data suggests that 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine has a higher affinity for DAT and NET compared to SERT, indicating a predominantly stimulant-like profile. Its potency at DAT appears to be greater than that of cocaine but less than that of MDPV.

Comparative In Vivo Activity Assessment

In vivo studies are essential to understand the behavioral effects and overall physiological impact of a new NPS.

Experimental Protocol: Locomotor Activity in Rodents

This protocol measures the stimulant effects of the test compound by assessing changes in locomotor activity in mice or rats.

Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Test compound: 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine and other NPS for comparison

  • Vehicle (e.g., saline)

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal injection).

  • Immediately place the animal in the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-response relationship for the locomotor-activating effects of the compound.

Locomotor_Activity_Workflow Start Start Acclimatization Animal Habituation to Testing Room Start->Acclimatization Drug_Administration Administer Test Compound or Vehicle Acclimatization->Drug_Administration Behavioral_Testing Place Animal in Open-Field Chamber Drug_Administration->Behavioral_Testing Data_Recording Record Locomotor Activity Behavioral_Testing->Data_Recording Data_Analysis Analyze Dose-Response Relationship Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing locomotor activity in rodents.

Comparative Locomotor Activity Data

The following table presents hypothetical data on the locomotor effects of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine compared to other NPS.

CompoundPeak Locomotor Effect (Dose, mg/kg)Duration of Action (min)
2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine390
Cocaine1030
MDPV1180
Mephedrone560

Interpretation: The hypothetical in vivo data corroborates the in vitro findings, suggesting that 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is a potent psychostimulant. Its potency appears to be greater than cocaine and mephedrone but less than MDPV, with a moderate duration of action.

Conclusion

This guide provides a foundational framework for the systematic evaluation of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine and other emerging NPS. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile of these compounds. The comparative approach outlined here is critical for understanding the potential risks associated with new NPS and for developing effective strategies to mitigate their harm. It is imperative that such research is conducted in controlled laboratory settings with appropriate ethical and safety considerations.

References

  • Title: The Open Field Test for Measuring Locomotor Activity and Anxiety-like Behavior Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The Cheng-Prusoff Equation Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

Abstract The structural elucidation of novel psychoactive substances and pharmaceutical intermediates is a critical task in drug development and forensic chemistry. This guide provides an in-depth comparison of mass spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel psychoactive substances and pharmaceutical intermediates is a critical task in drug development and forensic chemistry. This guide provides an in-depth comparison of mass spectrometry fragmentation techniques for the analysis of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, a compound featuring a substituted phenylethylamine backbone. We explore the mechanistic differences between Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) and predict the resulting fragmentation patterns. This document serves as a practical resource for researchers, offering detailed experimental protocols and a logical framework for interpreting mass spectral data to achieve unambiguous compound identification.

Introduction: The Analytical Challenge

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is a synthetic organic compound whose structure is related to the phenethylamine class of molecules.[1] This class is known for a wide range of psychoactive properties, and minor structural modifications can significantly alter their biological effects. Therefore, precise structural confirmation is paramount. Mass spectrometry (MS) is the premier analytical technique for this purpose, providing not only the molecular weight but also a structural fingerprint through the analysis of fragment ions.[2]

The target molecule possesses several key structural features that influence its fragmentation:

  • A 2-chlorophenyl group , which provides a characteristic isotopic signature due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]

  • An ethylamine linker , which is susceptible to alpha and beta cleavages.[3]

  • A seven-membered saturated nitrogen heterocycle, the azepane ring , which can undergo ring-opening or be lost as a neutral entity.[4]

This guide will compare two common tandem mass spectrometry (MS/MS) techniques, CID and HCD, to illustrate how different fragmentation methods can be leveraged to maximize structural information.

Comparing Fragmentation Techniques: CID vs. HCD

The choice of fragmentation technique is a critical experimental parameter that dictates the type and abundance of fragment ions produced.

Collision-Induced Dissociation (CID): CID is a resonant excitation process typically performed in an ion trap.[5][6] Precursor ions are slowly energized through multiple low-energy collisions with an inert gas (e.g., helium). This "slow heating" process allows energy to be distributed throughout the ion, favoring fragmentation at the weakest chemical bonds.[5] Consequently, CID often produces a cascade of sequential fragments, which can be invaluable for piecing together a complex structure. However, it can suffer from a "low mass cutoff," where low m/z fragment ions are not efficiently trapped and detected.[7]

Higher-Energy C-trap Dissociation (HCD): HCD is a non-resonant, beam-type dissociation technique used in Orbitrap mass spectrometers.[6][8] Ions are accelerated to a higher kinetic energy and collide with a neutral gas (e.g., nitrogen) in a collision cell located outside the main trapping device.[9] This process is faster and imparts more energy in a single or few collisions, leading to a wider variety of fragmentation pathways, including those requiring higher activation energy.[5] A key advantage of HCD is the efficient detection of low m/z fragments, providing complementary information to CID.[7][8]

Logical Workflow for MS/MS Analysis

The following diagram illustrates the general workflow for acquiring and interpreting fragmentation data for the target analyte.

workflow cluster_prep Sample Preparation & Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Analyte Solution (1 µg/mL in ACN:H2O) ESI Electrospray Ionization (ESI) Positive Mode Sample->ESI Infusion MS1 Full Scan MS (Confirm [M+H]+) ESI->MS1 Isolation Precursor Ion Isolation (m/z 253.1461) MS1->Isolation Fragmentation Fragmentation (CID or HCD) Isolation->Fragmentation MS2 MS/MS Scan (Detect Fragments) Fragmentation->MS2 Analysis Spectrum Analysis (Identify Fragments) MS2->Analysis Elucidation Structure Elucidation Analysis->Elucidation

Caption: Experimental workflow from sample preparation to structural elucidation.

Predicted Fragmentation of 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

The protonated molecule ([M+H]⁺) has a calculated monoisotopic mass of m/z 253.1466 . This ion is selected as the precursor for MS/MS analysis. Based on the principles of amine and phenylethylamine fragmentation, we can predict several key fragmentation pathways.[3]

Key Predicted Fragmentation Pathways
  • Alpha-Cleavage (α-cleavage): The most favorable cleavage for amines often occurs at the Cα-Cβ bond. For the target molecule, this involves the cleavage between the carbon bearing the chlorophenyl group and the carbon bearing the primary amine. This results in the formation of a stable, resonance-stabilized iminium ion containing the azepane ring.

  • Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons can lead to the formation of a chlorobenzyl-type cation, which may rearrange to the highly stable chlorotropylium ion.[10]

  • Neutral Loss of Azepane: The C-N bond connecting the azepane ring to the ethyl chain can cleave, leading to the loss of a neutral azepane molecule and formation of the 2-(2-chlorophenyl)vinylaminium ion.

The following diagram visualizes these primary predicted fragmentation routes.

fragmentation parent Precursor Ion 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine m/z 253.1466 fragA Fragment A Azepanyl(2-chlorophenyl)methaniminium m/z 224.1098 parent:mass->fragA:head Loss of NH3 (α-cleavage) fragB Fragment B 2-Chlorotropylium m/z 125.0156 parent:mass->fragB:head Loss of C8H17N2 (Benzylic Cleavage) fragC Fragment C Azepane Iminium m/z 98.0964 parent:mass->fragC:head Loss of C8H8ClN (α-cleavage variant)

Caption: Predicted major fragmentation pathways for protonated analyte.

Comparative Data Analysis: Predicted Spectra

The table below summarizes the predicted fragment ions for 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine and contrasts their expected relative abundance under CID and HCD conditions.

Precursor Ion (m/z)Fragmentation MethodPredicted Fragment (m/z)Proposed Structure / Neutral LossExpected Relative AbundanceRationale
253.1466 CID 224.1098[M+H - NH₃]⁺HighFavored α-cleavage at the primary amine is a low-energy pathway, ideal for CID.
125.0156[C₇H₆Cl]⁺ (Chlorotropylium)MediumBenzylic cleavage is common but may require slightly more energy.
98.0964[C₆H₁₂N]⁺ (Azepane Iminium)Low to MediumRequires cleavage of two bonds, may be less favored in low-energy CID.
253.1466 HCD 224.1098[M+H - NH₃]⁺MediumThis fragment will be present, but higher energy allows for competing pathways.
125.0156[C₇H₆Cl]⁺ (Chlorotropylium)HighHigher collision energy readily promotes this cleavage and subsequent rearrangement.
98.0964[C₆H₁₂N]⁺ (Azepane Iminium)HighThe higher energy of HCD makes this double-cleavage pathway more probable. The lack of a low-mass cutoff ensures its detection.[7]

Experimental Protocols

Trustworthy data begins with a robust and well-documented protocol. The following sections detail the necessary steps for analysis.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation in positive ion ESI mode.[11]

  • Instrument Calibration: Prepare a fresh solution of the instrument manufacturer's recommended calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) according to their guidelines.

Mass Spectrometer Configuration (Example: Orbitrap System)
  • Calibration: Before sample analysis, perform a full mass accuracy calibration in positive ion mode to ensure data quality.

  • Ion Source Parameters (ESI+):

    • Sheath Gas Flow Rate: 35 units

    • Aux Gas Flow Rate: 10 units

    • Sweep Gas Flow Rate: 1 unit

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • S-Lens RF Level: 55

  • Full Scan (MS1) Method:

    • Resolution: 60,000

    • Scan Range: m/z 100-500

    • AGC Target: 1e6

    • Max Injection Time: 50 ms

  • MS/MS Method (TopN Data-Dependent Acquisition):

    • Resolution: 15,000

    • Isolation Window: 1.5 m/z

    • Activation Type: CID and HCD (in separate experiments)

    • CID Parameters:

      • Normalized Collision Energy (NCE): 35%

      • Activation Q: 0.25

      • Activation Time: 10 ms

    • HCD Parameters:

      • Normalized Collision Energy (NCE): Stepped (20%, 35%, 50%)

    • AGC Target: 1e5

    • Max Injection Time: 35 ms

Conclusion

The structural elucidation of 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is effectively achieved through a comparative mass spectrometry approach.

  • CID is highly effective at confirming connectivity by promoting fragmentation through the lowest energy pathways, such as the alpha-cleavage leading to the loss of ammonia (m/z 224.1098).

  • HCD provides complementary data, particularly in the low-mass region, by revealing fragments like the azepane iminium ion (m/z 98.0964) and the chlorotropylium ion (m/z 125.0156) with high efficiency.

By conducting parallel CID and HCD experiments, researchers can build a more complete and confident picture of the molecule's structure. The high-resolution and accurate mass capabilities of modern instruments, like the Orbitrap, further enhance confidence by allowing for the unambiguous assignment of elemental compositions to both precursor and fragment ions.[12] This dual-fragmentation strategy represents a robust, self-validating system for the analysis of novel synthetic compounds.

References

  • CORE. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Available at: [Link]

  • PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Available at: [Link]

  • PubMed. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Available at: [Link]

  • StackExchange. (2019). Difference between HCD and CID collision induced dissociations? Available at: [Link]

  • OPUS at UTS. (n.d.). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Available at: [Link]

  • PubMed. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Available at: [Link]

  • NextSDS. (n.d.). 2-AZEPAN-1-YL-2-(2-CHLORO-PHENYL)-ETHYLAMINE - Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2021). Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Available at: [Link]

  • Laduviglusib GSK-3 inhibitor. (2025). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Available at: [Link]

  • Forensic Science International. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Available at: [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

  • PMC. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available at: [Link]

Sources

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